PHT-427
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWNRBKPCPJMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658014 | |
| Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191951-57-1 | |
| Record name | 4-Dodecyl-N-1,3,4-thiadiazol-2-ylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191951-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PHT-427 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191951571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHT-427 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543K8ZN6LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PHT-427: A Technical Guide to its Mechanism of Action in the PI3K/Akt Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs cell proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][2] PHT-427 has emerged as a novel small molecule inhibitor that uniquely targets this pathway. Unlike traditional kinase inhibitors that compete for the ATP-binding site, this compound is a dual inhibitor that binds to the pleckstrin homology (PH) domain of both Akt and 3-phosphoinositide-dependent protein kinase-1 (PDPK1 or PDK1).[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
The PI3K/Akt/PDK1 Signaling Pathway
The PI3K/Akt pathway is activated by upstream signals from growth factor receptors. This activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. Both Akt and its upstream activator, PDK1, possess PH domains that bind to PIP3, causing their co-localization to the cell membrane.[3] This proximity allows PDK1 to phosphorylate Akt at a key threonine residue (Thr308), leading to partial Akt activation. Full activation of Akt requires a second phosphorylation event at a serine residue (Ser473) by mTORC2. Once activated, Akt phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[1][5]
This compound: A Dual PH Domain Inhibitor
This compound (4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide) was identified as an inhibitor that binds to the PH domains of both Akt and PDK1.[6][7] This mode of action is distinct from ATP-competitive inhibitors and prevents the recruitment of these kinases to the plasma membrane, thereby inhibiting their activation.[3][8] By targeting two crucial nodes in the pathway, this compound effectively shuts down downstream signaling.
Mechanism of Inhibition
This compound's primary mechanism involves binding with high affinity to the PH domains of Akt and PDK1.[6][8] This binding sterically hinders the interaction between the PH domains and their lipid messenger, PIP3, at the plasma membrane.[8] Consequently, this compound prevents the crucial membrane translocation and co-localization step required for Akt phosphorylation and activation.
The functional outcomes of this inhibition are:
-
Reduced Akt Phosphorylation: this compound treatment leads to a significant decrease in the phosphorylation of Akt at both Thr308 (the PDK1-mediated site) and Ser473.[6][8]
-
Reduced PDK1 Autophosphorylation: The compound inhibits the autophosphorylation of PDK1 at Ser241.[6][8]
-
Inhibition of Downstream Targets: The blockade of Akt and PDK1 activity results in the reduced phosphorylation of downstream effectors, including GSK3β, protein kinase C (PKC), and SGK1.[6]
-
Induction of Apoptosis: By suppressing the primary pro-survival signals, this compound effectively induces apoptosis in cancer cells.[8]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The data is summarized in the table below.
| Parameter | Target Protein | Value | Cell Line / Assay Type | Reference |
| Binding Affinity (Ki) | Akt | 2.7 µM | Surface Plasmon Resonance (SPR) | [7][8][9] |
| PDK1 | 5.2 µM | Surface Plasmon Resonance (SPR) | [7][8][9] | |
| Inhibitory Conc. (IC50) | Akt Phosphorylation | 8.6 µM | BxPC-3 Pancreatic Cancer Cells | [8] |
| Cell Proliferation | 65 µM | Panc-1 Pancreatic Cancer Cells | [8] | |
| In Vivo Dosage | Antitumor Activity | 125-250 mg/kg | Various Xenograft Models | [6][7] |
Visualizing the Mechanism of Action
The following diagrams illustrate the PI3K/Akt signaling pathway and the specific points of inhibition by this compound.
Caption: this compound inhibits the PI3K/Akt pathway by binding to the PH domains of Akt and PDK1.
Key Experimental Protocols
The mechanism of this compound was elucidated through several key experimental methodologies.
Surface Plasmon Resonance (SPR) for Binding Affinity
This technique was used to directly measure the binding kinetics and affinity of this compound to the PH domains of Akt and PDK1.
-
Immobilization: Recombinant PH domain GST-fusion proteins (e.g., Akt1, PDK1) are covalently immobilized on a CM5 sensor chip using standard amine coupling chemistry to a density of approximately 10,000 Response Units (RUs).[8]
-
Analyte Injection: this compound, dissolved in a buffer containing a low percentage of DMSO (e.g., 1% v/v), is injected at multiple concentrations (typically ranging from 0.1 to 10 times the predicted dissociation constant, KD) over the sensor chip surface at a high flow rate (e.g., 30 µL/min).[8]
-
Data Acquisition: The binding is monitored in real-time by detecting changes in the refractive index at the sensor surface. A Biacore instrument is commonly used for this purpose.[8]
-
Data Analysis: The resulting sensorgrams are analyzed using evaluation software (e.g., BIAevaluation) to fit the data to a suitable binding model and calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) or inhibitory constant (Ki).[8]
Western Blot Analysis for Pathway Inhibition
Western blotting is employed to assess the phosphorylation status of key proteins in the PI3K/Akt pathway following this compound treatment in cancer cell lines.
-
Cell Treatment: Cancer cell lines (e.g., BxPC-3, PC-3) are cultured and treated with this compound at various concentrations (e.g., 10 µM) or a vehicle control for a specified duration (e.g., 16-24 hours).[6][10]
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Total protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein lysate are separated by molecular weight using SDS-PAGE and subsequently transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of proteins (e.g., phospho-Akt Ser473, phospho-Akt Thr308, phospho-PDK1 Ser241, phospho-GSK3β Ser9) and total protein levels as loading controls.[6]
-
Detection: Membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities can be quantified using densitometry software.
In Vivo Xenograft Studies for Antitumor Efficacy
Animal models are crucial for evaluating the therapeutic potential and in vivo pharmacodynamics of this compound.
-
Animal Model: Female immunodeficient mice (e.g., SCID or nu/nu) are used.[8][11]
-
Tumor Implantation: Human cancer cells (e.g., BxPC-3, MCF-7) are injected subcutaneously into the flanks of the mice.[7][8]
-
Treatment: Once tumors reach a palpable size (e.g., 40-200 mm³), mice are randomized into treatment and control groups. This compound is administered, often orally or via intraperitoneal injection, at doses ranging from 125 to 250 mg/kg.[6][7][11]
-
Efficacy Assessment: Tumor volume and mouse body weight are measured regularly. At the end of the study, tumors are excised for further analysis.[2][11]
-
Pharmacodynamic Analysis: Western blotting or immunohistochemistry is performed on tumor lysates to confirm the inhibition of the PI3K/Akt pathway (e.g., decreased p-Akt) in the treated group compared to the control.[11]
Conclusion
This compound represents a novel class of PI3K/Akt pathway inhibitors with a distinct mechanism of action. By dually targeting the PH domains of Akt and PDK1, it effectively prevents their activation and downstream signaling, leading to significant antitumor activity both in vitro and in vivo.[6][12] This unique approach of inhibiting protein-lipid interactions rather than ATP binding offers a promising strategy for cancer therapy, particularly in tumors with aberrant PI3K pathway activation, such as those with PIK3CA mutations.[6][12] The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers working to further understand and develop PH domain-targeted therapeutics.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. lktlabs.com [lktlabs.com]
- 6. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
PHT-427: A Technical Guide to its Interaction with the Pleckstrin Homology (PH) Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PHT-427, a novel small molecule inhibitor that targets the pleckstrin homology (PH) domain of key signaling proteins. We will explore its mechanism of action, binding affinities, and the experimental protocols used to characterize its effects, with a focus on its role as a dual inhibitor of Akt and phosphoinositide-dependent protein kinase 1 (PDPK1).
Introduction: The PI3K/Akt/PDPK1 Signaling Pathway and the Role of this compound
The phosphatidylinositol 3-kinase (PI3K)/Akt/PDPK1 signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] A key mechanism for signal transduction within this pathway involves the recruitment of proteins containing pleckstrin homology (PH) domains to the cell membrane.[3]
This compound is a novel compound designed to bind to the PH domains of both Akt and PDPK1, thereby inhibiting their downstream signaling.[1][2] Originally developed as an Akt inhibitor, it was discovered that this compound also binds to the PH domain of PDPK1 with high affinity.[1][4] This dual inhibitory action makes this compound a potent anti-cancer agent, demonstrating significant antitumor activity in various preclinical models.[1][2]
Mechanism of Action: Targeting the PH Domain
The PH domain is a structural motif of approximately 120 amino acids that binds to phosphoinositides, such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which are generated at the cell membrane upon PI3K activation.[3][5] This binding event recruits PH domain-containing proteins like Akt and PDPK1 to the membrane, where they are subsequently activated.
This compound acts as a competitive inhibitor, binding to the PH domains of Akt and PDPK1 and preventing their interaction with PIP3.[1][6] This disruption of membrane localization is crucial for inhibiting the activation of Akt and PDPK1. The inhibition of PDPK1 has been shown to correlate more closely with the antitumor activity of this compound than the inhibition of Akt alone.[1][2] The downstream effects of this compound include the reduced phosphorylation of Akt at both Threonine 308 (by PDPK1) and Serine 473, as well as the inhibition of downstream targets like GSK3β.[1]
Quantitative Data on this compound Binding and Activity
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize key data on its binding affinity and inhibitory concentrations.
Table 1: Binding Affinities of this compound for Akt and PDPK1 PH Domains
| Target Protein | Binding Constant (Ki) |
| Akt | 2.7 µM[6][7][8][9] |
| PDPK1 | 5.2 µM[6][7][8][9] |
Table 2: In Vitro Inhibitory Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| BxPC-3 | Pancreatic | 8.6 µM (apoptosis induction)[7] |
| Panc-1 | Pancreatic | 65 µM (antiproliferation)[7] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.629 mg/mL (at 24h), 0.538 mg/mL (at 48h)[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
This protocol is designed to assess the effect of this compound on the phosphorylation status of Akt and its downstream targets.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[11][12]
-
Protein A/G agarose beads[11]
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt Ser473, anti-phospho-Akt Thr308, anti-PDPK1, anti-phospho-PDPK1 Ser241)[1]
-
HRP-conjugated secondary antibodies[12]
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[12]
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 16-24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[11][12] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant.[12] Determine the protein concentration of the supernatant using a suitable protein assay (e.g., BCA assay).
-
Immunoprecipitation:
-
Incubate a standardized amount of protein lysate (e.g., 200-500 µg) with the primary antibody against the total protein of interest (e.g., anti-Akt) overnight at 4°C with gentle rotation.[11]
-
Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.[11]
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[11][13]
-
-
Elution and Sample Preparation: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.[11][14] Centrifuge to pellet the beads and collect the supernatant.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.[12]
-
Transfer the proteins to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-Akt Ser473) overnight at 4°C.[15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate.[12] Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.
This protocol is used to determine the cytotoxic or cytostatic effects of this compound on cancer cells.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Small Molecule Modulator of the mTORC2 Pathway Discovered from a DEL Library Designed to Bind to Pleckstrin Homology Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of pleckstrin-homology-domain-containing proteins with novel phosphoinositide-binding specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PHT 427 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ulab360.com [ulab360.com]
- 12. bio-rad.com [bio-rad.com]
- 13. protocols.io [protocols.io]
- 14. Immunoprecipitation Procedure [sigmaaldrich.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Unraveling the Downstream Effects of PHT-427: A Technical Guide to its Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHT-427 is a novel small molecule inhibitor that has garnered significant interest in cancer research due to its unique mechanism of action. This technical guide provides an in-depth exploration of the downstream signaling targets affected by this compound, compiling quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows. By binding to the Pleckstrin Homology (PH) domain of both Akt and 3-phosphoinositide dependent protein kinase-1 (PDK1), this compound effectively disrupts the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a critical pathway frequently dysregulated in cancer. This document serves as a comprehensive resource for understanding the molecular consequences of this compound inhibition and for designing further preclinical and clinical investigations.
Introduction
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This compound is a dual inhibitor that targets two key nodes in this pathway: Akt and PDK1.[1] Unlike ATP-competitive kinase inhibitors, this compound binds to the PH domains of these proteins, preventing their recruitment to the plasma membrane and subsequent activation.[1][2] This guide delves into the specific downstream molecular events that are modulated following the inhibition of Akt and PDK1 signaling by this compound.
Mechanism of Action of this compound
This compound is a 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide derivative that exhibits high-affinity binding to the PH domains of both Akt and PDK1.[1][2] This binding is competitive with phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the lipid second messenger that recruits PH domain-containing proteins to the cell membrane. By occupying the PH domain, this compound prevents the translocation of Akt and PDK1 to the membrane, thereby inhibiting their phosphorylation and activation.[3]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data reported in the literature.
Table 1: Binding Affinity of this compound
| Target | Assay Type | K_i_ (μM) | Reference |
| Akt | Surface Plasmon Resonance | 2.7 | [3] |
| PDK1 | Surface Plasmon Resonance | 5.2 | [3] |
Table 2: In Vitro Inhibitory Activity of this compound
| Cell Line | Assay Type | Endpoint | IC_50_ (μM) | Reference |
| BxPC-3 | Western Blot | Akt Phosphorylation (Ser473) | 8.6 | [3] |
| Panc-1 | Cell Proliferation Assay | Cell Viability | 65 | [3] |
| BxPC-3 | Cell Proliferation Assay | Cell Viability | ~30 | [4] |
Downstream Signaling Targets of this compound Inhibition
Inhibition of Akt and PDK1 by this compound leads to a cascade of downstream effects, primarily characterized by a reduction in the phosphorylation of various substrate proteins. The table below summarizes the key downstream targets identified in the literature.
Table 3: Downstream Targets Modulated by this compound
| Target | Site of Modification | Effect of this compound | Method of Detection | Cell Line(s) | Reference(s) |
| Akt | Phosphorylation (Thr308) | Decrease | Western Blot, RPPA | PC-3, BxPC-3, FaDu | [2][4][5] |
| Akt | Phosphorylation (Ser473) | Decrease | Western Blot | BxPC-3, MiaPaCa-2, FaDu | [2][5] |
| PDK1 | Phosphorylation (Ser241) | Decrease | Western Blot, RPPA | PC-3, BxPC-3, MiaPaCa-2 | [2][4] |
| GSK3β | Phosphorylation (Ser9) | Decrease | Western Blot | BxPC-3 | [2] |
| Ribosomal S6 Kinase (RSK) | Phosphorylation (Ser221) | Decrease | Western Blot | BxPC-3, MiaPaCa-2 | [2] |
| Ribosomal Protein S6 | Phosphorylation (Ser240) | Decrease | Western Blot | BxPC-3 | [2] |
| Protein Kinase C (PKC) | Phosphorylation (Ser657) | Decrease | RPPA | PC-3 | [4] |
| SGK1 | Total Protein Level | Decrease | RPPA | PC-3 | [4] |
Visualizing the this compound Signaling Pathway
The following diagram, generated using Graphviz, illustrates the PI3K/Akt signaling pathway and the points of inhibition by this compound, along with its key downstream targets.
Caption: this compound signaling pathway inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.
Cell Culture and Treatment
-
Cell Lines: BxPC-3, Panc-1, MiaPaCa-2, PC-3, and FaDu cells are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with the desired concentration of this compound or vehicle control (DMSO) for the indicated times.
Western Blotting
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Membranes are then incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Antibodies: Specific primary antibodies for total and phosphorylated forms of Akt, PDK1, GSK3β, RSK, and S6 are used. A loading control, such as β-actin or GAPDH, is also used to ensure equal protein loading. Note: Specific antibody details such as company, catalog number, and dilution are experiment-dependent and should be optimized.
Reverse Phase Protein Array (RPPA)
-
Sample Preparation: Cell lysates are prepared as described for Western blotting and protein concentrations are adjusted.
-
Array Printing: Lysates are serially diluted and arrayed onto nitrocellulose-coated slides using a robotic arrayer.
-
Antibody Incubation and Detection: Each array is incubated with a specific primary antibody, followed by a biotinylated secondary antibody and a streptavidin-conjugated fluorescent probe.
-
Signal Quantification: The signal intensity of each spot is quantified using a laser scanner and specialized software.
-
Data Analysis: Data is normalized to total protein content to account for any loading variations.
Surface Plasmon Resonance (SPR)
-
Instrumentation: A Biacore instrument is typically used.
-
Ligand Immobilization: Recombinant Akt or PDK1 PH domain proteins are immobilized on a sensor chip (e.g., CM5) using amine coupling chemistry.
-
Analyte Injection: this compound at various concentrations is injected over the sensor surface.
-
Data Acquisition and Analysis: The binding events are monitored in real-time as changes in the refractive index. The resulting sensorgrams are analyzed to determine the association (k_on_) and dissociation (k_off_) rate constants, from which the equilibrium dissociation constant (K_d_) or inhibition constant (K_i_) is calculated.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the downstream targets of this compound using Western blotting.
Caption: A typical Western blot workflow.
Conclusion
This compound is a potent dual inhibitor of Akt and PDK1, key kinases in the PI3K signaling pathway. Its unique mechanism of targeting the PH domain offers a distinct advantage over traditional kinase inhibitors. This guide has provided a comprehensive overview of the downstream consequences of this compound inhibition, supported by quantitative data and detailed experimental protocols. The inhibition of Akt and PDK1 by this compound leads to a significant reduction in the phosphorylation and activity of a multitude of downstream effectors involved in cell survival and proliferation. This detailed understanding of this compound's molecular pharmacology is crucial for its continued development as a promising anti-cancer therapeutic and for the identification of robust pharmacodynamic biomarkers for clinical trials. Further research should continue to explore the full spectrum of this compound's downstream effects in various cancer contexts to fully realize its therapeutic potential.
References
- 1. This compound DepMap Compound Summary [depmap.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse-Phase Protein Array: Technology, Application, Data Processing, and Integration - PMC [pmc.ncbi.nlm.nih.gov]
PHT-427: A Technical Guide to its Effects on Akt Phosphorylation at Ser473 and Thr308
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and effects of PHT-427, a novel small molecule inhibitor, on the phosphorylation of Akt at key regulatory sites, Serine 473 (Ser473) and Threonine 308 (Thr308). The information presented herein is curated for professionals engaged in oncology research and the development of targeted cancer therapeutics.
Introduction: The PI3K/Akt Signaling Axis and the Role of this compound
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Akt (also known as Protein Kinase B) is a central node in this pathway. For its full activation, Akt requires a dual phosphorylation event: phosphorylation at Thr308 in the activation loop by 3-phosphoinositide-dependent protein kinase-1 (PDK1), and phosphorylation at Ser473 in the C-terminal hydrophobic motif by the mechanistic target of rapamycin complex 2 (mTORC2).[1][2][3]
This compound is a novel, orally bioavailable compound designed to inhibit this crucial signaling pathway.[4] It distinguishes itself from many other Akt inhibitors by its unique mechanism of action. This compound is a dual inhibitor that targets the Pleckstrin Homology (PH) domains of both Akt and PDK1.[4][5][6] By binding to these domains, this compound prevents their recruitment to the cell membrane by phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step for their activation.[1][5]
Mechanism of Action: Dual Inhibition of Akt and PDK1
This compound was initially developed as an inhibitor of the Akt PH domain but was subsequently found to also bind to the PH domain of PDK1 with similar affinity.[5] This dual-targeting capability allows this compound to effectively shut down the activation of Akt by interfering with two critical upstream signaling events.
-
Inhibition of Akt Recruitment: By binding to the PH domain of Akt, this compound directly blocks its translocation to the plasma membrane, thereby preventing its phosphorylation and subsequent activation.
-
Inhibition of PDK1 Activity: Similarly, the binding of this compound to the PH domain of PDK1 inhibits its localization to the membrane and its ability to phosphorylate Akt at Thr308.[5]
The consequence of this dual inhibition is a significant reduction in the levels of phosphorylated Akt (p-Akt), leading to the downstream suppression of pro-survival and pro-proliferative signaling.
Caption: this compound inhibits the PI3K/Akt pathway by targeting the PH domains of Akt and PDK1.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potential of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory constants and concentrations.
Table 1: Binding Affinity of this compound for Akt and PDK1 PH Domains
| Target Protein | Binding Constant (Ki) |
| Akt | 2.7 µM |
| PDK1 | 5.2 µM |
| Data from Selleck Chemicals.[6] |
Table 2: Cellular Potency of this compound on Akt Phosphorylation
| Cell Line | Parameter | Value | Notes |
| BxPC-3 (Pancreatic Cancer) | IC50 (Akt Phosphorylation) | 8.6 µM | Inhibition was noted to be more pronounced on Ser473 than on Thr308 in this study.[6] |
| PC-3 (Prostate Cancer) | Effective Concentration | 10 µM | Significant reduction in phospho-Ser241-PDPK1 and phospho-Thr308-Akt.[6] |
| FaDu (Head and Neck Cancer) | Effective Concentration | 0.5 - 0.75 mg/mL (nanoparticle formulation) | Decrease in phospho-Thr308-Akt and phospho-Ser473-Akt.[7] |
Impact on Phosphorylation at Ser473 and Thr308: Cell Line Specific Effects
Studies have revealed that the effect of this compound on the phosphorylation of the two key Akt residues can vary depending on the cellular context.
-
In BxPC-3 Pancreatic Cancer Cells: this compound treatment leads to a dose-dependent decrease in the phosphorylation of Akt at both Thr308 and Ser473.[5]
-
In PC-3 Prostate Cancer Cells: At a concentration of 10 µM, this compound was observed to cause a reduction in phospho-Thr308-Akt.[5] Interestingly, in the same study, phospho-Ser473-Akt levels were slightly increased.[5] This could be indicative of complex feedback loops within the PI3K/Akt pathway that may be cell-type specific.
-
In FaDu Head and Neck Squamous Cell Carcinoma Cells: A nanoparticle formulation of this compound demonstrated a significant decrease in both phospho-Thr308-Akt and phospho-Ser473-Akt levels.[7]
These findings underscore the importance of characterizing the effects of targeted inhibitors in multiple, relevant cancer models.
Experimental Protocols: Western Blotting for Akt Phosphorylation
A standard and essential method for assessing the phosphorylation status of Akt is Western blotting. Below is a detailed protocol that can be adapted for this purpose.
Objective: To determine the levels of total Akt, phospho-Akt (Ser473), and phospho-Akt (Thr308) in cultured cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., BxPC-3, PC-3)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-Akt (Thr308)
-
Rabbit anti-total Akt
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified duration (e.g., 16 hours).[5] Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To probe for other proteins, the membrane can be stripped and re-probed with antibodies for phospho-Akt (Thr308), total Akt, and a loading control like β-actin.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[5] Normalize the phospho-protein levels to the total protein levels.
-
Caption: A generalized workflow for Western blot analysis of Akt phosphorylation.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that effectively targets the PI3K/Akt signaling pathway through a dual inhibitory mechanism on the PH domains of Akt and PDK1. Its ability to decrease the phosphorylation of Akt at both the Thr308 and Ser473 sites has been demonstrated in multiple cancer cell lines, although with some observed cell-type specificity. This highlights the intricate nature of signaling networks and the importance of thorough preclinical evaluation.
For drug development professionals, this compound serves as an important lead compound. Further research should focus on elucidating the molecular basis for the differential effects on Ser473 and Thr308 phosphorylation in various cancer types. Additionally, combination studies with other targeted agents may reveal synergistic anti-tumor activities and provide new avenues for the treatment of cancers dependent on the PI3K/Akt pathway.[4][5] The continued investigation of this compound and similar PH domain inhibitors will undoubtedly contribute to the development of more effective and personalized cancer therapies.
References
- 1. Phosphorylation-Dependent Inhibition of Akt1 | MDPI [mdpi.com]
- 2. Coordinate phosphorylation of multiple residues on single AKT1 and AKT2 molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
PHT-427 Induction of Apoptosis in Tumor Cells: A Technical Guide
Executive Summary: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[1] PHT-427 is a novel small molecule inhibitor that uniquely targets the pleckstrin homology (PH) domains of both Akt and 3-phosphoinositide dependent protein kinase-1 (PDPK1/PDK1).[1][2] By binding to these domains, this compound disrupts the canonical PI3K/Akt signaling cascade, leading to the inhibition of downstream pro-survival signals and the induction of apoptosis in tumor cells. This technical guide provides an in-depth overview of the molecular mechanism of this compound, its quantitative effects on cancer cells, detailed experimental protocols for its evaluation, and its potential in combination therapies.
Introduction to the PI3K/Akt/PDK1 Signaling Pathway
The PI3K/Akt/PDK1 pathway is a central node in cellular signaling, translating extracellular cues into intracellular responses that govern cell growth, proliferation, metabolism, and survival.[1] In many malignancies, this pathway is constitutively active due to mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN.[1] This sustained signaling allows cancer cells to evade apoptosis, a key mechanism of programmed cell death that eliminates damaged or unwanted cells.[3] Consequently, targeting this pathway has become a primary strategy in oncology drug development. This compound represents a targeted approach, designed to inhibit two crucial kinases in this pathway, Akt and PDK1, thereby shutting down the pro-survival signaling and reactivating the apoptotic machinery in cancer cells.[2]
Molecular Mechanism of Action
This compound functions as a dual inhibitor, distinguishing itself from many other kinase inhibitors by not targeting the ATP-binding catalytic site. Instead, it binds with high affinity to the PH domains of both Akt and PDK1.[1] This interaction is crucial for the localization and activation of these kinases at the plasma membrane following PI3K activation.
Dual Inhibition of Akt and PDK1 PH Domains
This compound was developed as a small molecule that binds selectively to the PH domains of Akt and PDK1.[2][4] This binding competitively inhibits the interaction of the kinases with phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, a critical step for their activation. By preventing this membrane translocation, this compound effectively blocks the subsequent phosphorylation and activation of Akt by PDK1 and other kinases.[5]
Disruption of Downstream Signaling
The inhibition of Akt and PDK1 activation by this compound leads to a cascade of downstream effects. Key downstream targets that are consequently inhibited include:
-
GSK-3β: this compound treatment leads to a decrease in the inhibitory phosphorylation of GSK-3β at Ser9.[1]
-
mTOR Pathway: Akt is a known activator of the mTOR signaling complex, which promotes protein synthesis and cell growth.[1]
-
Apoptosis Regulators: Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad.
The comprehensive inhibition of this pathway effectively removes the pro-survival and pro-proliferative signals, sensitizing the cancer cell to apoptosis. Studies have shown that this compound treatment reduces the phosphorylation of Akt at both Threonine 308 (a direct target of PDK1) and Serine 473.[1]
Quantitative Efficacy Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies, demonstrating its potent activity against a range of cancer cell types.
Binding Affinity and In Vitro Potency
Surface plasmon resonance (SPR) has been used to determine the binding affinity of this compound. The compound binds with high affinity to the PH domains of both kinases.[5] Its inhibitory effects on cell viability and pathway signaling have been established across multiple cancer cell lines.
| Parameter | Target/Cell Line | Value | Reference |
| Binding Affinity (Ki) | Akt | 2.7 µM | [4][5][6] |
| PDPK1 (PDK1) | 5.2 µM | [4][5][6] | |
| IC50 (AKT Phosphorylation) | BxPC-3 (Pancreatic) | 8.6 µM | [5] |
| IC50 (Antiproliferation) | Panc-1 (Pancreatic) | 65 µM | [5] |
| IC50 (Cell Growth) | BxPC-3 (Pancreatic) | ~30 µM | [7] |
| IC50 (NP-427 formulation) | FaDu (HNSCC) - 24h | 0.629 mg/mL | [8] |
| FaDu (HNSCC) - 48h | 0.538 mg/mL | [8] |
In Vivo Antitumor Activity
This compound, administered orally, has demonstrated significant antitumor activity in various human tumor xenograft models in immunodeficient mice.[1] Efficacy is particularly noted in tumors with PIK3CA mutations, while tumors with K-Ras mutations tend to be less sensitive.[1][2]
| Tumor Type (Cell Line) | Dose (mg/kg) | Schedule | Tumor Growth Inhibition | Reference |
| Pancreatic (BxPC-3) | 125 - 250 | BID | Up to 80% | [1][5] |
| Breast (MCF-7) | 200 | BID | Significant | [1][4] |
| NSCL (A-549) | 200 | BID | Significant | [1][4] |
| Ovarian (SKOV-3) | 250 | BID | Significant | [1] |
| Prostate (PC-3) | 125 | BID | ~40% | [1] |
Experimental Protocols
The following protocols provide a framework for assessing the activity of this compound.
Western Blotting for Phospho-Protein Analysis
This protocol is used to determine the effect of this compound on the phosphorylation status of Akt, PDK1, and their downstream targets.
-
Cell Culture and Treatment: Plate cancer cells (e.g., BxPC-3) and grow to 70-80% confluency. Treat cells with 10 µM this compound or DMSO vehicle control for various time points (e.g., 2, 8, 16, 24 hours).[1][7]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-Akt Ser473, anti-phospho-Akt Thr308, anti-phospho-PDK1 Ser241, anti-total-Akt, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following this compound treatment.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed 1 x 106 cells in a T25 flask or 6-well plate.[9] After 24 hours, treat with desired concentrations of this compound. Include vehicle (DMSO) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: After the treatment period (e.g., 24 or 48 hours), collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[9]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS.[9][10]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[11]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously inject 1 x 107 cancer cells (e.g., BxPC-3) suspended in Matrigel into the flank of female immunodeficient mice (e.g., SCID or nude mice).[5][7]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~150-300 mm³).[1][7]
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 125-250 mg/kg) or vehicle control orally, typically twice daily (BID).[1]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue treatment for a predetermined period (e.g., 10-21 days) or until tumors in the control group reach a maximum allowed size. Euthanize mice and excise tumors for downstream analysis (e.g., Western blotting, immunohistochemistry).
Combination Therapy Potential
The mechanism of this compound, which involves shutting down a key survival pathway, makes it an excellent candidate for combination therapies. By inhibiting the PI3K/Akt pathway, this compound can prevent the pro-survival signaling that often leads to resistance to conventional chemotherapeutic agents. Studies have shown that this compound has greater than additive antitumor activity when combined with:
These findings suggest that this compound can be used to sensitize tumors to other anticancer agents, potentially improving therapeutic outcomes and overcoming drug resistance.[1][2]
Conclusion
This compound is a potent, dual inhibitor of Akt and PDK1 that induces apoptosis in tumor cells by disrupting the PI3K signaling pathway. Its unique mechanism of binding to the PH domain, significant in vivo antitumor activity, and favorable toxicity profile make it a promising therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the pro-apoptotic and anticancer effects of this compound, both as a monotherapy and as part of a combination treatment regimen.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
PHT-427: A Technical Guide to its Impact on Cell Survival and Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHT-427 is a novel small molecule inhibitor targeting critical nodes in cell signaling pathways that are frequently dysregulated in cancer. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a specific focus on its effects on cell survival and angiogenesis. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.
Core Mechanism of Action: Dual Inhibition of Akt and PDK1
This compound functions as a dual inhibitor of two key serine/threonine kinases in the PI3K/Akt signaling pathway: Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).[1] Unlike many kinase inhibitors that target the ATP-binding site, this compound is a pleckstrin homology (PH) domain inhibitor.[1] It binds with high affinity to the PH domains of both Akt and PDK1, preventing their recruitment to the cell membrane and subsequent activation.[1] This dual inhibition leads to a more comprehensive blockade of the PI3K/Akt pathway, which is a central regulator of cell proliferation, survival, and metabolism.
Impact on Cell Survival: Induction of Apoptosis and Anti-Proliferative Effects
By inhibiting the pro-survival Akt signaling pathway, this compound effectively induces apoptosis and curtails cell proliferation in a variety of cancer cell lines.[1] The inhibition of Akt prevents the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and Bax, and suppresses the transcription of survival genes.
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the in vitro inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) of this compound in different contexts.
| Target/Cell Line | Parameter | Value (µM) |
| Akt | Ki | 2.7[1] |
| PDK1 | Ki | 5.2[1] |
| BxPC-3 (Pancreatic Cancer) | IC50 | 8.6[1] |
| Panc-1 (Pancreatic Cancer) | IC50 | 65[1] |
Impact on Angiogenesis
The PI3K/Akt pathway is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Akt activation promotes the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). By inhibiting Akt, this compound can indirectly suppress the production of these factors, thereby inhibiting angiogenesis.
In Vivo Antitumor Activity
Preclinical studies in xenograft models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth.
Quantitative Data: In Vivo Tumor Growth Inhibition by this compound
The table below summarizes the results of in vivo studies using this compound in various cancer xenograft models.
| Tumor Model | Cell Line | Dosage and Administration | Tumor Growth Inhibition |
| Pancreatic Cancer | BxPC-3 | 125 to 250 mg/kg | Up to 80%[1] |
| Breast Cancer | MCF-7 | Not specified | Significant[1] |
| Non-Small Cell Lung Cancer | A-549 | Not specified | Significant[1] |
Furthermore, studies have shown that this compound exhibits greater than additive antitumor activity when used in combination with standard-of-care chemotherapeutic agents like paclitaxel and the EGFR inhibitor erlotinib.[2]
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: Workflow for cell survival assays.
Detailed Experimental Protocols
Western Blot Analysis for Akt and PDK1 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of Akt (at Ser473 and Thr308) and PDK1 (at Ser241).
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-Akt (total), anti-phospho-PDK1 (Ser241), anti-PDK1 (total), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3][4][5]
In Vitro Tube Formation Assay for Angiogenesis
Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.[6]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
This compound
-
96-well plates
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with basement membrane extract and allow it to solidify at 37°C.[7]
-
Cell Seeding: Seed HUVECs onto the gel in endothelial cell growth medium containing various concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Analysis: Visualize and photograph the tube formation using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length.[8][9]
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
Objective: To evaluate the in vivo anti-angiogenic activity of this compound.
Materials:
-
Fertilized chicken eggs
-
This compound
-
Thermostable, non-diffusible carriers (e.g., methylcellulose discs)
-
Stereomicroscope
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 37.5°C in a humidified incubator.
-
Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Treatment: On embryonic day 10, place a carrier disc containing this compound onto the CAM.[10][11][12]
-
Incubation and Analysis: Re-incubate the eggs for 48-72 hours. Observe and photograph the CAM under a stereomicroscope. Quantify angiogenesis by counting the number of blood vessels converging towards the disc.[13][14]
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting the PI3K/Akt/PDK1 signaling pathway. Its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis, both in vitro and in vivo, underscores its therapeutic potential. The detailed protocols provided in this guide are intended to facilitate further research into the multifaceted activities of this compound and to aid in its continued development as a potential cancer therapeutic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibidi.com [ibidi.com]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promocell.com [promocell.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 12. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CHAPTER TWO: Chick Embryo Chorioallantoic Membrane Models to Quantify Angiogenesis Induced by Inflammatory and Tumor Cells or Purified Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacology of PHT-427 and Its Analogs
This technical guide provides a comprehensive overview of the pharmacology of this compound, a novel dual inhibitor of Akt and 3-phosphoinositide dependent protein kinase-1 (PDPK1). We will delve into its mechanism of action, present key quantitative data, and outline detailed experimental protocols for its characterization. This document is intended to serve as a core resource for researchers and professionals in the field of oncology and drug development.
Introduction: The PI3K/Akt/PDPK1 Signaling Axis and this compound
The phosphatidylinositol 3-kinase (PI3K)/PDPK1/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1][2][3][4] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][5] this compound is a small molecule inhibitor designed to target this pathway.[1][2][3][4] Unlike traditional kinase inhibitors that target the ATP-binding pocket, this compound exhibits a unique mechanism by binding to the pleckstrin homology (PH) domains of both Akt and PDPK1.[1][6] This dual inhibition disrupts the signaling cascade at two crucial nodes, leading to potent antitumor activity.[1][2][3][4]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor, binding to the PH domains of Akt and PDPK1 with high affinity.[1][7] The PH domain is essential for localizing these proteins to the cell membrane by binding to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K activity. By occupying the PH domain, this compound prevents the membrane translocation and subsequent activation of both Akt and PDPK1.[7] This leads to the inhibition of downstream signaling pathways that promote cell growth and survival.[1][2][3][4] Notably, the inhibition of PDPK1 has been shown to correlate more closely with the antitumor activity of this compound than the inhibition of Akt alone.[1][2][3]
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma [mdpi.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. selleckchem.com [selleckchem.com]
PHT-427: A Dual AKT/PDK1 Inhibitor with Preferential Activity in PIK3CA Mutant Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling networks in human cancer, with mutations in the PIK3CA gene being a common oncogenic driver. PHT-427 is a novel small molecule inhibitor that targets the pleckstrin homology (PH) domains of both AKT and 3-phosphoinositide-dependent protein kinase-1 (PDK1), key downstream effectors of PI3K. This dual inhibitory action disrupts the PI3K/AKT signaling cascade, leading to antitumor activity. Notably, preclinical studies have demonstrated that cancer cells harboring PIK3CA mutations exhibit heightened sensitivity to this compound, highlighting its potential as a targeted therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental methodologies related to the effects of this compound on PIK3CA mutant cancer cells.
Introduction
Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are prevalent across a wide range of human cancers. These mutations lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting cell growth, proliferation, survival, and metabolic reprogramming. Consequently, mutant p110α is a prime target for the development of precision cancer therapies.
This compound is a benzenesulfonamide derivative designed to bind to the PH domains of key signaling proteins.[1] It distinguishes itself from many other PI3K pathway inhibitors by not directly targeting the kinase domain of PI3K itself, but rather by inhibiting the downstream signaling nodes of AKT and PDK1.[1] This technical guide will delve into the specifics of this compound's interaction with the PI3K pathway in the context of PIK3CA mutations, presenting key preclinical data and detailed experimental protocols.
Mechanism of Action
This compound exerts its antitumor effects by binding to the PH domains of both AKT and PDK1, with high affinity.[2][3] This binding prevents their recruitment to the cell membrane, a critical step for their activation following the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by activated PI3K.
In cancer cells with activating PIK3CA mutations, the PI3K pathway is constitutively active, leading to elevated levels of PIP3. This creates a state of dependency on the downstream signaling mediated by PDK1 and AKT. By inhibiting both of these crucial kinases, this compound effectively shuts down the oncogenic signaling cascade.[1][2] Studies have shown that the inhibition of PDPK1 is more closely correlated with the antitumor activity of this compound than the inhibition of AKT.[2]
Signaling Pathway Diagram
Quantitative Data
Preclinical studies have demonstrated that cancer cell lines with PIK3CA mutations are particularly sensitive to this compound.[2] The following tables summarize the available quantitative data on the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | IC50 (µM) | Reference |
| BxPC-3 | Pancreatic | Wild-type | ~30 | [2] |
| Panc-1 | Pancreatic | K-Ras mutant | 65 | [3] |
| FaDu | Head and Neck Squamous Cell | Not Specified | 0.629 mg/mL (24h), 0.538 mg/mL (48h) (nanoparticle formulation) | [4] |
| SKOV-3 | Ovarian | H1047R mutant | Not specified, but sensitive in xenograft | [1] |
Table 2: In Vivo Antitumor Activity of this compound in Human Tumor Xenografts
| Xenograft Model | Cancer Type | PIK3CA Status | This compound Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| SKOV-3 | Ovarian | H1047R mutant | 125 | ~60 | [1] |
| PC-3 | Prostate | PTEN null | 250 | ~50 | [1] |
| BxPC-3 | Pancreatic | Wild-type | 125-250 | up to 80 | [3] |
| MCF-7 | Breast | E545K mutant | Not specified, but shows antitumor activity | Not specified | [3] |
| A-549 | Non-small cell lung | K-Ras mutant | Not specified, but shows antitumor activity | Not specified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on PIK3CA mutant cancer cells.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest (e.g., with PIK3CA mutations and wild-type)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (typically ranging from 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, gently add 50 µl of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air-dry.
-
Add 100 µl of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
Add 200 µl of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Western Blotting
This technique is used to assess the levels of key proteins in the PI3K/AKT signaling pathway following treatment with this compound.
Materials:
-
Cancer cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-total AKT, anti-p-PDK1 (Ser241), anti-p-S6 ribosomal protein, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Human Tumor Xenograft Studies
These in vivo studies are crucial for evaluating the antitumor efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
PIK3CA mutant cancer cell line (e.g., SKOV-3)
-
Matrigel (optional)
-
This compound formulation for oral administration (e.g., in sesame oil)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., 125-250 mg/kg, twice daily) to the treatment group. The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Mandatory Visualizations
Experimental Workflow for In Vitro Studies
Logical Relationship of this compound's Effect
Conclusion
This compound represents a promising therapeutic strategy for cancers harboring PIK3CA mutations. Its unique dual inhibitory mechanism targeting the PH domains of both AKT and PDK1 effectively abrogates the constitutively active PI3K signaling pathway in these tumors. The preclinical data, although requiring further expansion with broader cell line panels, strongly suggest a preferential activity of this compound in this molecularly defined cancer subtype. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of this compound in PIK3CA mutant cancers. Future studies should focus on establishing a more comprehensive quantitative dataset of its efficacy across various PIK3CA mutant backgrounds and exploring potential combination therapies to enhance its antitumor activity.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
PHT-427: A Technical Guide to Overcoming Apoptosis Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resistance to apoptosis is a hallmark of cancer, enabling malignant cells to survive despite therapeutic interventions. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell survival, and its aberrant activation is frequently implicated in tumorigenesis and chemoresistance. PHT-427, a novel small molecule inhibitor, has emerged as a promising agent that targets this pathway to overcome resistance to apoptosis. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.
Introduction to this compound
This compound is a dual inhibitor that targets the pleckstrin homology (PH) domains of both Akt and 3-phosphoinositide dependent protein kinase 1 (PDK1).[1][2][3][4] By binding to these domains, this compound prevents the localization of Akt and PDK1 to the cell membrane, a crucial step in their activation cascade. This inhibition leads to the downregulation of downstream pro-survival signaling and the induction of apoptosis in cancer cells. Preclinical studies have demonstrated the antitumor activity of this compound in a variety of cancer models, particularly those with activating mutations in the PI3K pathway.[1][3]
Mechanism of Action: Overcoming Apoptosis Resistance
The PI3K/Akt/PDK1 signaling pathway is a central regulator of cell survival, proliferation, and metabolism. In many cancers, this pathway is constitutively active due to mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN. This sustained signaling promotes resistance to apoptosis by phosphorylating and inactivating pro-apoptotic proteins and upregulating anti-apoptotic proteins.
This compound circumvents this resistance by directly inhibiting the core components of this pathway. Its dual-targeting nature provides a more comprehensive blockade of the signaling cascade compared to single-agent inhibitors.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the PI3K/Akt/PDK1 signaling pathway and its role in apoptosis.
Figure 1: this compound Signaling Pathway. This compound inhibits the binding of Akt and PDK1 to PIP3 at the plasma membrane, thereby blocking downstream anti-apoptotic signaling.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data from preclinical studies of this compound.
Binding Affinity and Inhibitory Concentrations
| Target | Parameter | Value (µM) | Reference |
| Akt | Ki | 2.7 | [3] |
| PDK1 | Ki | 5.2 | [3] |
| BxPC-3 cells | IC50 | 8.6 | [4] |
| Panc-1 cells | IC50 | 65 | [4] |
In Vivo Antitumor Activity
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| BxPC-3 (Pancreatic) | This compound (125-250 mg/kg) | Up to 80 | [3] |
| MCF-7 (Breast) | This compound + Paclitaxel | Additive effect | [1] |
| NCI-H441 (NSCLC) | This compound + Erlotinib | Greater than additive | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the Akt/PDK1 signaling pathway.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., BxPC-3, MiaPaCa-2, PC-3) are cultured in appropriate media. Cells are treated with this compound at various concentrations (e.g., 10 µM) for different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt (Ser473 and Thr308), PDK1 (Ser241), GSK3β (Ser9), p70S6K, and RSK. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by non-linear regression analysis.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.
Protocol:
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., BxPC-3, MCF-7) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into control and treatment groups.
-
Drug Administration: this compound is administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical framework for assessing this compound's efficacy.
Figure 2: Western Blotting Experimental Workflow.
Figure 3: Logical Workflow for In Vivo Efficacy Studies.
Conclusion
This compound represents a promising therapeutic strategy for overcoming resistance to apoptosis in cancer. Its dual inhibitory action on Akt and PDK1 provides a robust blockade of the pro-survival PI3K signaling pathway. The preclinical data summarized in this guide highlight its potential as a standalone or combination therapy. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further investigate the therapeutic utility of this compound and similar targeted agents. Further studies, including clinical trials, are warranted to fully elucidate the clinical potential of this compound in the treatment of various malignancies.
References
- 1. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes: PHT-427 In Vitro Protocols for Cancer Cell Lines
Introduction
PHT-427 is a novel small molecule inhibitor that targets the Phosphatidylinositol 3-kinase (PI3K)/PtdIns dependent protein kinase-1 (PDPK1)/Akt signaling pathway, which is crucial for the proliferation and survival of many cancer cells.[1][2][3] this compound was designed to bind to the pleckstrin homology (PH) domain of these signaling proteins.[2][3] It uniquely binds with high affinity to the PH domains of both Akt and PDPK1, acting as a dual inhibitor.[1][2][4] By inhibiting both Akt and PDPK1, this compound effectively blocks their downstream signaling, leading to reduced cancer cell proliferation and induction of apoptosis.[1][4] Tumors with PIK3CA mutations have shown particular sensitivity to this compound.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound in various cancer cell lines.
Mechanism of Action: this compound in the PI3K/Akt Signaling Pathway
This compound exerts its anti-tumor effects by co-targeting PDPK1 and Akt. It binds to the PH domains of these proteins, inhibiting their translocation to the plasma membrane and subsequent activation.[4] This dual inhibition leads to a significant reduction in the phosphorylation of Akt at both Threonine 308 (by PDPK1) and Serine 473, and suppresses the activity of downstream effectors like GSK3β and ribosomal S6-kinase.[1] The inhibition of PDPK1 is considered more critical for the antitumor activity of this compound than the inhibition of Akt alone.[1][2]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound across various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Notes | Reference |
| BxPC-3 | Pancreatic | Apoptosis Induction / AKT Phosphorylation | 8.6 | - | [4] |
| Panc-1 | Pancreatic | Antiproliferation | 65 | - | [4] |
| BxPC-3 | Pancreatic | Cell Growth Inhibition | ~30 | A concentration of 10 µM was used for experiments as it is below the IC50. | [1] |
| MiaPaCa-2 | Pancreatic | Cell Growth Inhibition | ~30 | A concentration of 10 µM was used for experiments as it is below the IC50. | [1] |
| PC-3 | Prostate | - | - | This compound at 10 µM significantly reduces p-Ser241-PDPK1 and p-Thr308-Akt. | [4] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the efficacy of this compound.
Materials and Reagents
-
This compound: (CAS No. 1191951-57-1)
-
Cell Lines: BxPC-3, Panc-1, MiaPaCa-2, PC-3, FaDu, or other relevant cancer cell lines.[1][5]
-
Culture Medium: As recommended for the specific cell line (e.g., RPMI, DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: Dimethyl Sulfoxide (DMSO), Phosphate Buffered Saline (PBS), Trypsin-EDTA, Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, Cell Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails.
-
Antibodies: Primary antibodies against p-Akt (Ser473), p-Akt (Thr308), total Akt, p-PDPK1 (Ser241), and a loading control (e.g., β-Actin or GAPDH). Secondary antibodies (HRP-conjugated).
This compound Stock Solution Preparation
-
This compound is soluble in DMSO at concentrations up to 82 mg/mL (200.19 mM).[4]
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving this compound powder in fresh, anhydrous DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Culture and this compound Treatment
-
Culture cancer cell lines in their recommended medium in a humidified incubator at 37°C with 5% CO2.[6]
-
Passage cells upon reaching 80-90% confluency. It is recommended to passage cells at least once after thawing before using them in experiments.[6]
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (DMSO).[1][7]
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (General Protocol)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control for 48-72 hours.
-
After incubation, add a viability reagent such as MTT or resazurin, or perform a crystal violet stain according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting Protocol
-
Seed approximately 1-2 x 10^6 cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 2, 6, 12, 24 hours).[1]
-
After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.[5]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-PDPK1) overnight at 4°C.[1][5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 concentration) for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.[8]
-
Combine all cells, wash twice with cold PBS, and centrifuge at 300-600 x g for 5 minutes.[8][9]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1-5 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
Analyze the cells immediately by flow cytometry. Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both.[8]
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: PHT-427 Treatment of BxPC-3 Pancreatic Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and resistance to conventional therapies. The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is frequently hyperactivated in pancreatic cancer, playing a crucial role in cell survival, proliferation, and therapeutic resistance. PHT-427 is a novel small molecule inhibitor designed to target this pathway by binding to the pleckstrin homology (PH) domains of both AKT and its upstream kinase, PDPK1 (3-phosphoinositide-dependent protein kinase 1).[1][2] This dual-targeting mechanism prevents the recruitment of AKT and PDPK1 to the cell membrane, thereby inhibiting their activation.
The BxPC-3 cell line, derived from a primary human pancreatic adenocarcinoma, is a widely used model in pancreatic cancer research. These cells are characterized by wild-type K-Ras and a homozygous deletion of the Smad4 gene.[3][4] BxPC-3 cells have demonstrated sensitivity to this compound, making them a suitable model for studying the efficacy and mechanism of action of this dual AKT/PDPK1 inhibitor.[1][3]
These application notes provide a summary of the effects of this compound on BxPC-3 cells and detailed protocols for key in vitro experiments.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor that binds to the PH domains of both AKT and PDPK1.[1] This binding has a similar affinity for both kinases.[1][5] In the canonical PI3K/AKT pathway, growth factor signaling leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site on the plasma membrane for proteins containing PH domains, including AKT and PDPK1. The co-localization of AKT and PDPK1 at the membrane facilitates the phosphorylation of AKT at threonine 308 (Thr308) by PDPK1, a critical step in AKT activation.
By binding to the PH domains, this compound prevents the translocation of both AKT and PDPK1 to the plasma membrane, thereby inhibiting AKT activation and downstream signaling.[5] This leads to reduced cell survival and proliferation in sensitive cancer cells like BxPC-3.[1]
Caption: this compound mechanism of action in the PI3K/AKT signaling pathway.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's activity and its effects on BxPC-3 cells.
Table 1: Binding Affinities and Inhibitory Concentrations of this compound
| Parameter | Target/Cell Line | Value | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | Akt PH Domain | 2.7 µM | [5] |
| PDPK1 PH Domain | 5.2 µM | [5] | |
| IC50 (AKT Phosphorylation) | BxPC-3 Cells | 8.6 µM | [5] |
| IC50 (Cell Growth/Viability) | BxPC-3 Cells | ~30 µM | [1] |
| BxPC-3 Cells | 46.5 ± 2.5 µM | [3] | |
| BxPC-3 Cells (CHS-treated) | 10.9 ± 3.7 µM | [6] |
| | BxPC-3 Cells (Control) | 15.2 ± 1.5 µM |[6] |
Table 2: Effect of this compound on Downstream Signaling in BxPC-3 Cells
| Protein Target | Effect Observed | Treatment Conditions | Reference |
|---|---|---|---|
| phospho-Thr308-Akt | Decrease | 10 µM this compound, 12-16 hours | [1] |
| phospho-Ser473-Akt | Decrease | 10 µM this compound, 12-16 hours | [1] |
| Total Akt | Decrease | 10 µM this compound, at 16 hours | [1] |
| phospho-Ser241-PDPK1 | Decrease | 10 µM this compound, 12-16 hours | [1] |
| phospho-Ser9-GSK3β | Decrease | Not specified | [1] |
| phospho-Ser240 S6 Kinase | Decrease | 10 µM this compound, 12-16 hours |[1] |
Experimental Protocols
Protocol 1: Culture of BxPC-3 Pancreatic Cancer Cells
This protocol describes the standard procedure for culturing and maintaining the BxPC-3 adherent human pancreatic cancer cell line.
Materials:
-
BxPC-3 cell line (e.g., ATCC CRL-1687)
-
RPMI-1640 Medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
-
Biosafety Cabinet (BSC), Class II
Complete Growth Medium:
-
RPMI-1640 Medium
-
10% Fetal Bovine Serum
-
1% Penicillin-Streptomycin
Procedure:
-
Thawing Frozen Cells: a. Thaw the cryovial rapidly in a 37°C water bath until a small ice crystal remains. b. Decontaminate the vial with 70% ethanol before opening in a BSC. c. Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. d. Centrifuge at 125 x g for 5-7 minutes to pellet the cells. e. Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium. f. Transfer the cell suspension to a T-75 flask and incubate at 37°C, 5% CO2.
-
Maintaining Cultures: a. BxPC-3 cells have a population doubling time of approximately 48-60 hours.[7] b. Change the medium every 2-3 days.[8] c. Observe cells daily for confluence. Subculture when the monolayer reaches 80-90% confluence.
-
Subculturing (Passaging): a. Aspirate the culture medium from the flask. b. Rinse the cell monolayer once with 5-10 mL of sterile PBS to remove residual serum.[9] c. Add 2-3 mL of Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered.[9] d. Incubate at 37°C for 5-10 minutes, or until cells detach.[9] Observe under a microscope. e. Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.[9] f. Gently pipette the cell suspension up and down to create a single-cell suspension. g. Transfer the desired volume of cell suspension to a new flask containing pre-warmed medium. A split ratio of 1:2 to 1:4 is recommended.[7][8] h. Incubate the new cultures at 37°C, 5% CO2.
Protocol 2: Cell Viability Assessment by MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to measure the cytotoxic effect of this compound on BxPC-3 cells.
Caption: General workflow for an MTT cell viability assay.
Materials:
-
BxPC-3 cell suspension
-
This compound stock solution (in DMSO)
-
Complete Growth Medium
-
Sterile 96-well flat-bottom plates
-
MTT Reagent (5 mg/mL in sterile PBS)[10]
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Multi-channel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: a. Harvest and count BxPC-3 cells as described in Protocol 1. b. Dilute the cell suspension to a density of 5,000-10,000 cells per 100 µL in complete growth medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for 'no cell' (media only) and 'vehicle control' (cells + DMSO). d. Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
-
Drug Treatment: a. Prepare serial dilutions of this compound in complete growth medium from your stock solution. b. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. For the vehicle control, add medium with the highest concentration of DMSO used. c. Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).[11]
-
MTT Reaction: a. After incubation, add 10 µL of MTT Reagent (5 mg/mL) to each well. b. Return the plate to the incubator for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Reading: a. After the incubation with MTT, add 100 µL of Solubilization Solution to each well. b. Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals. c. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the 'no cell' blank wells from all other readings. b. Calculate cell viability as a percentage relative to the vehicle-treated control cells: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Western Blot Analysis of AKT/PDPK1 Signaling
This protocol provides a method to detect changes in the phosphorylation status of AKT and PDPK1 in BxPC-3 cells following this compound treatment.
Caption: Key steps in a Western Blotting experimental workflow.
Materials:
-
Treated BxPC-3 cells (from 6-well plates or 10 cm dishes)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x or 2x)
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane and transfer system
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-p-Akt (Thr308), rabbit anti-Akt, rabbit anti-p-PDPK1 (Ser241))[12]
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation: a. Treat BxPC-3 cells with this compound (e.g., 10 µM) for the desired time points (e.g., 0, 6, 12, 16, 24 hours).[1] b. Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer. c. Scrape cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay. e. Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: a. Load 20-30 µg of protein per lane into an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation. (Note: Use 5% BSA for phospho-antibodies).[12] b. Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.[12] c. Wash the membrane three times for 10 minutes each with TBST.[12] d. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12] e. Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system. d. To ensure equal loading, the membrane can be stripped and re-probed for a loading control (e.g., β-actin or GAPDH) or for total protein (e.g., total Akt).[12]
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticle delivery of an AKT/PDK1 inhibitor improves the therapeutic effect in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restoration of Smad4 in BxPC3 pancreatic cancer cells attenuates proliferation without altering angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BXPC-3 Cell Line: Illuminating Pancreatic Cancer Research [cytion.com]
- 8. elabscience.com [elabscience.com]
- 9. bcrj.org.br [bcrj.org.br]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PHT-427 in MCF-7 Breast Cancer Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHT-427 is a novel small molecule inhibitor targeting the pleckstrin homology (PH) domain of key proteins in the PI3K/Akt signaling pathway.[1][2] Specifically, it dually inhibits 3-phosphoinositide-dependent protein kinase 1 (PDPK1) and Akt (also known as protein kinase B).[1][2][3] The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth.[4] Its aberrant activation is a frequent event in many cancers, including breast cancer, making it a prime target for therapeutic intervention.[4] this compound has demonstrated antitumor activity in various cancer models, including MCF-7 human breast cancer xenografts, where it has shown additive effects when combined with paclitaxel.[1][2] These application notes provide detailed protocols for studying the effects of this compound on MCF-7 breast cancer cells.
Mechanism of Action
This compound functions by binding to the PH domains of both Akt and PDPK1, thereby inhibiting their interaction with phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[1][2][3] This prevents the subsequent phosphorylation and activation of Akt. The inhibition of Akt and PDPK1 signaling leads to a downstream reduction in the phosphorylation of their target proteins, ultimately resulting in decreased cell proliferation and induction of apoptosis.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Ki for Akt | 2.7 µM | In vitro binding assay | [3] |
| Ki for PDPK1 | 5.2 µM | In vitro binding assay | [3] |
| Inhibition of Akt Phosphorylation (Ser473) | IC50 = 8.6 µM | BxPC-3 cells | [3] |
| Antiproliferative Activity | IC50 = 65 µM | Panc-1 cells | [3] |
| In vivo Tumor Growth Inhibition | Up to 80% | Human tumor xenografts | [1][2] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound within the PI3K/Akt signaling pathway.
Experimental Protocols
MCF-7 Cell Culture
A standardized protocol for the culture of MCF-7 cells is crucial for reproducibility.
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh medium and seed into new culture flasks at the desired density.
This compound Treatment Protocol
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is typically below 0.1% to minimize solvent-induced effects.
-
Treatment: Replace the existing culture medium with the medium containing the desired concentration of this compound or vehicle control. The incubation time will vary depending on the specific assay being performed (e.g., 24, 48, or 72 hours for cell viability assays; shorter time points may be suitable for signaling pathway analysis).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated Akt and PDPK1.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, phospho-PDPK1 (Ser241), and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system. Quantify the band intensities using densitometry software.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for studying the effects of this compound on MCF-7 cells.
Troubleshooting and Considerations
-
Solubility of this compound: Ensure that this compound is fully dissolved in the stock solution and that it does not precipitate when diluted in the culture medium.
-
Cell Density: Optimize the initial cell seeding density to ensure that the cells are in the logarithmic growth phase during the treatment period.
-
Antibody Validation: Use well-characterized and validated antibodies for Western blotting to ensure specificity and reliability of the results.
-
Controls: Always include appropriate controls in your experiments, including a vehicle control (DMSO) and untreated cells. For signaling studies, a positive control that activates the PI3K/Akt pathway (e.g., IGF-1) can be beneficial.
By following these detailed application notes and protocols, researchers can effectively investigate the cellular and molecular effects of this compound in MCF-7 breast cancer cells, contributing to a better understanding of its therapeutic potential.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. SYT7 promotes breast cancer cells growth through the PI3K/AKT pathway - Luo - Translational Cancer Research [tcr.amegroups.org]
Application Notes: Efficacy of PHT-427 in In Vivo Xenograft Models
Introduction
PHT-427 is a novel small-molecule inhibitor that targets the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell proliferation and survival that is often dysregulated in cancer.[1][2] this compound is a dual inhibitor that binds to the pleckstrin homology (PH) domains of both Akt and 3-phosphoinositide dependent protein kinase-1 (PDPK1), with Ki values of 2.7 μM and 5.2 μM, respectively.[3] By doing so, it prevents their localization to the plasma membrane and subsequent activation.[3] Studies have shown that the inhibition of PDPK1 is more closely correlated with the antitumor activity of this compound than the inhibition of Akt.[1][2][4] Preclinical studies in various human tumor xenograft models have demonstrated significant in vivo antitumor activity with minimal toxicity, making this compound a promising candidate for cancer therapy.[1][2][4]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to test the efficacy of this compound in in vivo xenograft models.
Mechanism of Action: this compound in the PI3K/Akt/PDPK1 Signaling Pathway
The PI3K/Akt/PDPK1 pathway is a key regulator of cell growth and survival.[1] Its aberrant activation is a hallmark of many cancers, often driven by mutations in genes like PIK3CA or the loss of the PTEN tumor suppressor.[1] this compound exerts its effect by binding to the PH domains of Akt and PDPK1, preventing their recruitment to the cell membrane and blocking downstream signaling.[1][3]
Quantitative Data Summary
The efficacy of this compound has been quantified both in vitro through binding assays and in vivo in multiple tumor xenograft models.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Value | Reference |
|---|---|---|---|
| Akt | Binding Affinity (Ki) | 2.7 µM | [3] |
| PDPK1 | Binding Affinity (Ki) | 5.2 µM | [3] |
| BxPC-3 Cells | Apoptosis (IC50) | 8.6 µM | [3] |
| Panc-1 Cells | Anti-proliferation (IC50) | 65 µM |[3] |
Table 2: Summary of this compound In Vivo Efficacy in Xenograft Models
| Tumor Type | Cell Line | Key Mutation(s) | Dose (mg/kg, oral, b.i.d.) | Tumor Growth Inhibition | Reference |
|---|---|---|---|---|---|
| Pancreatic | BxPC-3 | KRAS wild-type | 125 - 250 | Up to 80% | [1][3] |
| Ovarian | SKOV-3 | PIK3CA mutant | 125 | High | [1] |
| Prostate | PC-3 | PTEN loss | 200 | Moderate | [1] |
| Breast | MCF-7 | PIK3CA mutant | 200 - 250 | High | [3][5] |
| NSCLC | A-549 | KRAS mutant | 200 - 250 | Low | [3][5] |
| Pancreatic | MiaPaCa-2 | KRAS mutant | 250 | Low (Resistant) |[1] |
Note: Sensitivity to this compound is higher in tumors with PIK3CA mutations and lower in those with K-Ras mutations.[1][2][4]
Experimental Workflow and Protocols
A typical in vivo xenograft study to evaluate this compound efficacy involves several key stages, from initial cell culture to final data analysis.
Protocol 1: Tumor Implantation (Subcutaneous Xenograft Model)
This protocol outlines the establishment of subcutaneous tumors using human cancer cell lines in immunodeficient mice.
Materials:
-
Human cancer cell lines (e.g., BxPC-3, MCF-7)[3]
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can aid tumor formation)[6]
-
6-8 week old immunodeficient mice (e.g., SCID or NOD-SCID)[3][7]
-
Tuberculin syringes with 26-27 gauge needles
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture cancer cells according to standard protocols to achieve ~80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.
-
Harvesting: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with serum-containing media and centrifuge the cell suspension (e.g., 200 x g for 5 minutes).[8]
-
Cell Counting: Resuspend the cell pellet in sterile PBS or serum-free media. Perform a cell count and viability assessment (e.g., using trypan blue).
-
Injection Preparation: Centrifuge the required number of cells and resuspend the pellet in a small volume of sterile PBS to achieve the desired final concentration (e.g., 1-10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice.
-
Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.[3]
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting treatment.[9][10] This typically takes 1-3 weeks, depending on the cell line.
Protocol 2: this compound Administration and Efficacy Monitoring
This protocol details the preparation and administration of this compound and the monitoring of treatment efficacy.
Materials:
-
This compound compound
-
Vehicle for formulation (e.g., as specified by the supplier or determined through solubility testing)
-
Oral gavage needles
-
Digital calipers
-
Animal scale
Procedure:
-
Animal Grouping: Once tumors reach the target volume (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound 125 mg/kg, this compound 250 mg/kg). Ensure the average tumor volume is similar across all groups.
-
This compound Formulation: Prepare the this compound formulation fresh daily. Dissolve or suspend the compound in the chosen vehicle to the desired concentration for oral gavage.
-
Administration:
-
Administer this compound or vehicle orally via gavage. Studies have successfully used a twice-daily (b.i.d.) schedule.[1]
-
The volume administered is typically based on the animal's body weight.
-
-
Monitoring:
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Record the body weight of each animal at each measurement time to monitor for toxicity. This compound has been reported to cause no significant weight loss.[1][2]
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint: Continue treatment for the planned duration (e.g., 10-28 days) or until tumors in the control group reach the predetermined endpoint size as defined by institutional animal care guidelines.[5][9]
-
Efficacy Calculation: The primary efficacy endpoint is often tumor growth inhibition (TGI). This can be expressed as the percentage difference in the mean tumor volume between treated (T) and control (C) groups at the end of the study (% T/C).
Protocol 3: Pharmacodynamic (PD) Marker Analysis
To confirm that this compound is engaging its target in vivo, key downstream markers of the PI3K/Akt pathway should be assessed in tumor tissue.
Materials:
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for tissue homogenization
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (e.g., anti-phospho-S6 Ribosomal Protein, anti-phospho-Akt, anti-phospho-GSK3β)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Tissue Collection: At the study endpoint (or at a specified time point post-dose, given this compound's short half-life of 1.4 hours), euthanize the animals.[1]
-
Tumor Excision: Immediately excise the tumors, rinse with cold PBS, and snap-freeze in liquid nitrogen or place directly into lysis buffer.
-
Protein Extraction: Homogenize the tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against pharmacodynamic markers of interest. A decrease in phospho-Ser240 ribosomal S6-kinase has been identified as a biomarker for this compound activity in sensitive tumors.[1]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation between the vehicle and this compound treated groups. A significant reduction in phosphorylated downstream targets indicates successful target engagement.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
Application Notes and Protocols for PHT-427 Dosage and Administration in Mice
These application notes provide detailed information and protocols for the use of PHT-427, a dual inhibitor of Akt and PDPK1, in preclinical mouse models. The information is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Mechanism of Action
This compound is a small molecule inhibitor that targets the pleckstrin homology (PH) domain of both Akt and 3-phosphoinositide dependent protein kinase-1 (PDPK1).[1][2][3][4] By binding to the PH domains, this compound prevents the translocation of Akt and PDPK1 to the plasma membrane, thereby inhibiting their activation and downstream signaling pathways that are crucial for cell proliferation and survival.[2] The phosphatidylinositol 3-kinase (PI3K)/PDPK1/Akt signaling pathway is frequently overactivated in various cancers, making it a key target for therapeutic intervention.[3][4]
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of this compound in mice based on published studies.
Table 1: In Vivo Antitumor Activity of this compound in Mouse Xenograft Models
| Tumor Model | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Antitumor Effect | Reference |
|---|---|---|---|---|---|---|
| BxPC-3 (Pancreatic) | SCID | 125-250 mg/kg | Oral gavage | Twice daily for 10 days | Up to 80% tumor growth inhibition | [1][2] |
| MCF-7 (Breast) | SCID | 125-250 mg/kg | Oral gavage | Twice daily for 10 days | Significant tumor growth inhibition | [1][2] |
| A-549 (NSCLC) | SCID | 125-250 mg/kg | Oral gavage | Twice daily for 10 days | Moderate tumor growth inhibition | [1][2] |
| NCI-H441 (NSCLC) | Orthotopic | Not specified | Oral | Daily for 10 days (in combination with erlotinib) | Greater than additive antitumor activity |[1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Mouse Strain | Dosage | Administration Route | Cmax | Tmax | Plasma Half-life (t½) | Reference |
|---|
| C57Bl/6 | 200 mg/kg | Single oral dose | 8.2 µg/mL | 1 hour | 1.4 hours |[1] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments with this compound in mice.
Protocol 1: Evaluation of In Vivo Antitumor Activity in a Xenograft Mouse Model
This protocol describes the methodology for assessing the antitumor efficacy of this compound in a subcutaneous human tumor xenograft model.
-
Animal Model:
-
Use female immunodeficient mice (e.g., SCID or athymic nude), 6-8 weeks of age.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Culture human cancer cells (e.g., BxPC-3, MCF-7) under standard conditions.
-
Harvest cells and resuspend in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁸ cells/mL.
-
Inject 0.1 mL of the cell suspension (1 x 10⁷ cells) subcutaneously into the flank of each mouse.[1]
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a mean volume of approximately 100-200 mm³, randomize mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare a formulation of this compound in a suitable vehicle, such as sesame oil.[1]
-
Administer this compound orally via gavage at the desired dose (e.g., 125-250 mg/kg) in a volume of 0.1 mL.[1][2]
-
The control group should receive the vehicle only.
-
A typical treatment schedule is twice daily administration for 10-14 days.[1]
-
-
Data Collection and Analysis:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Calculate the percent tumor growth inhibition (% TGI) for the treatment group compared to the control group.
-
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Topical PHT-427 for Skin Cancer Research
Introduction
PHT-427 is a novel small molecule inhibitor designed to target the Phosphatidylinositol 3-kinase (PI3K)/PDK1/Akt signaling pathway, which is a critical mediator of cell proliferation and survival in many cancers.[1] this compound functions as a dual inhibitor, binding to the Pleckstrin Homology (PH) domains of both Akt and PDK1 (Phosphatidylinositide-dependent protein kinase 1).[1][2][3] This action prevents their recruitment to the cell membrane, thereby inhibiting their activation. Given that the PI3K/Akt pathway is frequently overactive in various skin cancers, topical (epicutaneous) application of this compound presents a promising, targeted therapeutic strategy to treat primary and metastatic skin malignancies with potentially reduced systemic toxicity.[4][5][6]
These application notes provide a summary of preclinical data and detailed protocols for researchers investigating the use of topical this compound in skin cancer models.
Mechanism of Action of this compound
The PI3K/PDK1/Akt pathway is a key signaling cascade downstream of growth factor receptors. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Both PDK1 and Akt contain PH domains that bind to PIP3, causing them to translocate from the cytoplasm to the plasma membrane. At the membrane, PDK1 phosphorylates and activates Akt at threonine 308 (Thr308). Full activation of Akt also requires phosphorylation at serine 473 (Ser473) by mTORC2. This compound competitively binds to the PH domains of Akt and PDK1, preventing their localization to the membrane and blocking the entire downstream activation cascade.[1][2]
Application Notes
Preclinical Efficacy of Topical this compound
Topical application of this compound has demonstrated significant antitumor activity in mouse models of both primary and metastatic skin cancer with no apparent skin toxicity or change in body weight.[4][5]
Data Summary
The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Cell Line | Reference |
|---|---|---|---|---|
| Binding Affinity (Ki) | Akt | 2.7 µM | - | [2] |
| PDK1 | 5.2 µM | - | [2] | |
| IC50 (Apoptosis) | Akt Phosphorylation | 8.6 µM | BxPC-3 | [2] |
| IC50 (Anti-proliferation) | Cell Growth | 65 µM | Panc-1 |[2] |
Table 2: Efficacy of Topical this compound in a Cutaneous Metastatic Disease (CMD) Model
-
Model: Intradermal MCF-7 breast cancer xenografts in nu/nu mice.[5]
-
Treatment: 50 mg/mL this compound, 0.1 mL applied topically twice daily for 10 days.[5]
| Endpoint | Vehicle Control | This compound Treatment | Reference |
| Tumor Growth Inhibition | - | 89% (p=0.017) | [5] |
| Mice with No Measurable Tumor | 0/5 | 3/5 | [5] |
Table 3: Efficacy of Topical this compound in a UVB-Induced Skin Cancer Model
| Endpoint | Vehicle Control | This compound Treatment | Reference |
| Tumor-Free Mice | 41% | 80% | [4][6] |
| Average Tumors per Mouse | 1.6 | < 1.0 | [4][6] |
| Average Tumor Size | > 1 mm | < 1 mm | [4][6] |
Table 4: Biodistribution of Topically Applied this compound in CMD Model
| Tissue | Concentration | Note | Reference |
|---|---|---|---|
| Tumor | ~50 µg/g | Sufficient for antitumor activity | [5] |
| Plasma | 5.5 µg/mL | Indicates some systemic absorption | [5] |
| Required In Vitro Killing Conc. | 5 µg/mL | - |[5] |
Experimental Protocols
Protocol 1: Preparation of a Topical this compound Formulation (50 mg/mL)
Note: The exact vehicle used in the cited studies is not specified. This protocol describes a common research-grade formulation for hydrophobic compounds like this compound. Optimization may be required.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh 50 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 200 µL of DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. This creates a 250 mg/mL stock solution.
-
In a separate sterile tube, add 800 µL of PEG300.
-
Slowly add the 200 µL of this compound/DMSO stock solution to the PEG300 while vortexing.
-
Continue to vortex for 5-10 minutes until the solution is clear and homogenous. The final concentration will be 50 mg/mL in a 20% DMSO / 80% PEG300 vehicle.
-
Store the formulation at 4°C, protected from light. Warm to room temperature and vortex before each use.
Protocol 2: In Vivo Efficacy in a Xenograft Model of Cutaneous Metastasis
This protocol is adapted from studies using MCF-7 cells to create cutaneous tumors.[5][6]
Procedure:
-
Cell Culture: Culture MCF-7 human breast cancer cells in appropriate media until they reach 80-90% confluency.
-
Animal Model: Use female athymic nu/nu mice, 6-8 weeks old.
-
Tumor Inoculation: Harvest and resuspend MCF-7 cells in sterile PBS or Matrigel. Inject 1 x 106 cells in a volume of 20-50 µL intradermally into the flank of each mouse.[5]
-
Tumor Growth and Measurement: Allow tumors to grow to a palpable size of 40-200 mm³. Measure tumors with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).
-
Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound).
-
Fit mice with collars to prevent ingestion of the topical formulation.[5]
-
Apply 0.1 mL of the 50 mg/mL this compound formulation (Protocol 1) or vehicle to a 1 cm² area of skin directly over the tumor.[5]
-
Administer treatment twice daily for 10 consecutive days.[5]
-
-
Endpoint Analysis:
-
Four hours after the final dose, euthanize the mice.[5]
-
Excise the tumor and the overlying skin. A portion of each tissue should be snap-frozen in liquid nitrogen for Western blot and HPLC-MS analysis. The remainder can be fixed in formalin for histology.
-
Collect blood via cardiac puncture for plasma analysis of this compound levels.[5]
-
Protocol 3: In Vivo Efficacy in a UVB-Induced Skin Cancer Model
This protocol is based on studies using SKH-1 hairless mice to model the development of UVB-induced squamous cell carcinoma.[4][6]
Procedure:
-
Animal Model: Use female SKH-1 hairless mice, 6-8 weeks old.
-
UVB Induction: Expose the dorsal skin of the mice to a chronic UVB irradiation schedule. A typical regimen might involve increasing doses of UVB three times per week for 10-15 weeks, until visible tumors begin to form.
-
Treatment:
-
Monitoring:
-
Monitor animal body weight and skin for any signs of toxicity.
-
Once weekly, count the number of tumors (incidence and multiplicity) and measure their dimensions (tumor burden).
-
-
Endpoint Analysis:
Protocol 4: Pharmacodynamic Analysis by Western Blot
Objective: To confirm target engagement by measuring the levels of phosphorylated (p-) and total Akt and PDK1 in tissue lysates.
Materials:
-
Frozen tissue samples (tumor or skin)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-Total Akt, anti-p-PDK1 (Ser241), anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Protein Extraction: Homogenize frozen tissue samples in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-40 µg per lane). Separate proteins by size on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to their respective total protein levels. A reduction in the p-Akt/Total Akt or p-PDK1/Total PDK1 ratio in the this compound treated group compared to the vehicle group indicates successful target inhibition.[5]
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Note: Analysis of PHT-427 Induced Apoptosis using Annexin V Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction PHT-427 is a novel small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis.[1][2] Specifically, this compound is a dual inhibitor that binds to the pleckstrin homology (PH) domains of both Akt and 3-phosphoinositide dependent protein kinase-1 (PDPK1), preventing their activation.[1][3][4][5] By disrupting this pathway, this compound can trigger programmed cell death, or apoptosis, in cancer cells, making it a promising candidate for anti-cancer therapies.[2][4]
A reliable method for quantifying apoptosis is essential for evaluating the efficacy of compounds like this compound. The Annexin V assay is a widely used technique for detecting one of the earliest hallmarks of apoptosis.[6] In healthy cells, the phospholipid phosphatidylserine (PS) is confined to the inner leaflet of the plasma membrane.[6][7] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the membrane, where it can be detected by fluorochrome-conjugated Annexin V, a protein with a high affinity for PS.[7][8] Co-staining with a vital dye like Propidium Iodide (PI), which can only enter cells with compromised membrane integrity, allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[9]
This document provides detailed protocols for inducing and quantifying apoptosis in cancer cells treated with this compound using Annexin V and PI staining, followed by flow cytometric analysis.
Mechanism of Action: this compound Signaling
This compound exerts its pro-apoptotic effects by inhibiting the PI3K/Akt signaling pathway. This pathway is often overactive in cancer, promoting cell survival by inhibiting apoptotic proteins. This compound binds to the PH domains of both PDPK1 and Akt, key kinases in this pathway, thereby inhibiting their downstream signaling.[1][3] This inhibition leads to a decrease in the phosphorylation of downstream targets, which ultimately releases the brakes on the apoptotic machinery. The inhibition of PDPK1 signaling, in particular, has been shown to correlate strongly with the antitumor activity of this compound.[1][4]
Representative Data
Treatment of cancer cells with this compound results in a dose-dependent increase in apoptosis. The following table summarizes representative results from an Annexin V/PI apoptosis assay performed on a cancer cell line (e.g., BxPC-3 pancreatic cancer cells) treated with increasing concentrations of this compound for 48 hours. This compound has been shown to induce apoptosis and inhibit proliferation in BxPC-3 cells with an IC50 of 8.6 μM.[3]
| This compound Conc. (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle) | 95.2 | 2.5 | 2.3 |
| 5 | 75.8 | 15.4 | 8.8 |
| 10 | 50.1 | 30.5 | 19.4 |
| 25 | 25.7 | 45.3 | 29.0 |
Note: Data are representative and intended for illustrative purposes.
Detailed Experimental Protocol
This protocol describes the steps for treating adherent cancer cells with this compound and subsequently analyzing apoptosis by Annexin V and PI staining using flow cytometry.
Materials
-
This compound (Selleck Chemicals or equivalent)
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (0.25%)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well tissue culture plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and seed them into 6-well plates at a density of 2-5 x 10⁵ cells per well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant from each well into separate 15 ml conical tubes (this contains floating apoptotic and dead cells).[9][10]
-
Gently wash the adherent cells with 1 ml of cold PBS and add the wash to the respective conical tube.[10]
-
Add 200 µL of Trypsin-EDTA to each well and incubate for a few minutes until cells detach.
-
Neutralize the trypsin with 1 ml of complete medium and transfer the detached cells to the same conical tube.
-
Centrifuge the cell suspensions at 300-500 x g for 5 minutes at 4°C.[10][11]
-
Discard the supernatant carefully.
-
-
Annexin V & PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[11]
-
Wash the cell pellet once with 1 ml of cold PBS, centrifuge as before, and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex or flick the tube to mix.
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.[11]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[11] Do not wash the cells after staining.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).[11]
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates correctly.
-
Collect data for at least 10,000 events per sample.
-
Interpretation of Results
Flow cytometry data for Annexin V/PI co-staining is typically displayed as a dot plot with four distinct quadrants, representing different cell populations.
-
Lower-Left (Q4: Annexin V- / PI-): Viable, healthy cells.[9]
-
Lower-Right (Q3: Annexin V+ / PI-): Early apoptotic cells with intact plasma membranes.[9]
-
Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells with compromised plasma membranes.[9]
-
Upper-Left (Q1: Annexin V- / PI+): Necrotic cells or cells damaged during processing.
An effective pro-apoptotic compound like this compound will cause a shift in the cell population from the lower-left quadrant to the lower-right and subsequently to the upper-right quadrants in a time- and dose-dependent manner.
The Annexin V/PI staining assay is a robust and sensitive method for quantifying the induction of apoptosis by the dual Akt/PDPK1 inhibitor, this compound. This application note provides a comprehensive framework, including the underlying mechanism, representative data, and a detailed experimental protocol for researchers to effectively evaluate the pro-apoptotic activity of this compound and similar compounds in a drug development setting. Accurate assessment of apoptosis is crucial for understanding the therapeutic potential of novel anti-cancer agents.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biologi.ub.ac.id [biologi.ub.ac.id]
- 7. kumc.edu [kumc.edu]
- 8. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. phnxflow.com [phnxflow.com]
Cell viability assay (MTT/XTT) after PHT-427 treatment
Application Note and Protocols
Topic: Cell Viability Assay (MTT/XTT) after PHT-427 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of cell viability and proliferation is fundamental in drug discovery and cancer research. The PI3K/Akt signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its frequent dysregulation in cancer makes it a prime therapeutic target.[1] this compound is a novel small molecule inhibitor that targets this pathway by binding to the Pleckstrin Homology (PH) domains of both Akt and 3-phosphoinositide-dependent protein kinase-1 (PDPK1).[1][2][3][4] This dual inhibition effectively blocks downstream signaling, leading to reduced cell proliferation and the induction of apoptosis in sensitive cancer cells.[2]
This application note provides detailed protocols for assessing the cytotoxic and anti-proliferative effects of this compound using two common colorimetric cell viability assays: the MTT and XTT assays. These assays quantify the metabolic activity of living cells, which serves as an indicator of cell viability.[5][6]
Principle of the Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay The MTT assay is based on the conversion of the water-soluble yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[5][7][8] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble crystals are then solubilized, and the absorbance is measured, typically between 570 and 590 nm.[9]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Similar to the MTT assay, the XTT assay also measures the metabolic activity of cells.[6][10] However, the yellow XTT tetrazolium salt is reduced to a water-soluble orange formazan product.[10][11][12] This eliminates the need for a solubilization step, making the assay faster and more convenient.[10][13] The absorbance of the soluble formazan is typically measured around 450 nm.[11][12][13]
This compound Mechanism of Action
This compound exerts its anti-tumor effect by inhibiting the PI3K/Akt signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Both PDPK1 and Akt are recruited to the cell membrane by binding to PIP3 via their PH domains. This co-localization facilitates the phosphorylation and activation of Akt by PDPK1. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. This compound competitively binds to the PH domains of both PDPK1 and Akt, preventing their recruitment to the membrane and subsequent activation, thereby inhibiting the entire downstream pathway.[1][2][3]
Caption: this compound inhibits the PI3K/Akt pathway by targeting the PH domains of PDPK1 and Akt.
Experimental Workflow
The general workflow for assessing cell viability after this compound treatment involves cell seeding, compound treatment, incubation with a tetrazolium salt-based reagent, and subsequent measurement of absorbance.
Caption: General experimental workflow for MTT/XTT cell viability assays.
Materials and Reagents
-
Cancer cell line of interest (e.g., BxPC-3, MCF-7, A-549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (Tocris, Selleck Chemicals, etc.)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT Reagent (5 mg/mL in PBS)[7] or XTT Reagent Kit (with electron coupling solution)[11][12]
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[7][14]
-
96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (ELISA reader)
Detailed Experimental Protocol
This protocol outlines the steps for determining the effect of this compound on cell viability.
1. Cell Seeding: a. Culture cells to ~80% confluency, then harvest using standard trypsinization methods. b. Perform a cell count (e.g., using a hemocytometer and trypan blue) to determine cell viability and concentration. c. Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal density (typically 5,000-10,000 cells/well) should be determined empirically for each cell line.[7][13] d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Include wells with medium only to serve as a background control.[9] f. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.[7]
2. This compound Treatment: a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-50 mM). b. On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control (medium with DMSO). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
3. Cell Viability Measurement:
For MTT Assay: a. After the treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well.[9] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9] c. Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer. d. Add 100-150 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals.[7][14] e. Cover the plate and shake on an orbital shaker for 15-20 minutes to ensure complete solubilization.
For XTT Assay: a. Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling solution according to the manufacturer's instructions (e.g., a 50:1 ratio).[12] b. Add 50 µL of the XTT working solution directly to each well containing 100 µL of medium.[6][12] c. Incubate the plate for 2-4 hours at 37°C. Incubation time may need to be optimized based on the cell type and density.[12][13]
4. Absorbance Measurement: a. MTT Assay: Measure the absorbance at a wavelength between 570-590 nm. A reference wavelength of ~630 nm can be used to subtract background absorbance.[9] b. XTT Assay: Measure the absorbance at a wavelength of 450 nm. A reference wavelength of ~660 nm is often used.[11][13]
Data Analysis and Presentation
-
Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the vehicle-treated control cells, which are considered 100% viable.
Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Data Presentation: Summarize the results in a table and plot a dose-response curve (Percent Viability vs. This compound Concentration) to determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).
Table 1: Hypothetical Viability Data for BxPC-3 Cells after 48h this compound Treatment (MTT Assay)
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | Percent Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100.0 |
| 1 | 1.102 | 0.075 | 87.9 |
| 5 | 0.815 | 0.061 | 65.0 |
| 10 | 0.598 | 0.049 | 47.7 |
| 25 | 0.241 | 0.033 | 19.2 |
| 50 | 0.113 | 0.021 | 9.0 |
| 100 | 0.068 | 0.015 | 5.4 |
| Blank (Medium Only) | 0.055 | 0.009 | - |
Considerations and Troubleshooting
-
Compound Interference: Some chemical compounds can directly reduce tetrazolium salts or interfere with the absorbance reading. It is advisable to run a control with the highest concentration of this compound in cell-free medium to check for any direct reaction with MTT or XTT.[15]
-
Metabolic Alterations: The MTT/XTT assays measure metabolic activity, not necessarily cell number. A compound might alter the metabolic state of the cells without killing them, potentially leading to an over- or underestimation of cell viability.[16][17] It is good practice to confirm results with an alternative, non-metabolic assay, such as the trypan blue exclusion assay or a crystal violet staining assay.
-
Incubation Times: The incubation times for both drug treatment and the viability reagent may need to be optimized for different cell lines to ensure the signal is within the linear range of the assay.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 17. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of PHT-427 in Plasma using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHT-427 is a novel small molecule inhibitor that targets the pleckstrin homology (PH) domain of both Akt and phosphoinositide-dependent protein kinase 1 (PDPK1).[1][2][3] By dually inhibiting this critical signaling pathway, this compound has demonstrated significant anti-tumor activity in various cancer models.[1][2] The phosphatidylinositol 3-kinase (PI3K)/PDPK1/Akt signaling cascade plays a crucial role in cell proliferation, survival, and apoptosis, making it a key target in cancer therapy.[1][4] Accurate quantification of this compound in biological matrices, such as plasma, is essential for pharmacokinetic (PK) studies, dose-response relationship assessments, and overall drug development.[5]
This application note provides a detailed protocol for the quantification of this compound in plasma using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The described methodology is intended to guide researchers in establishing a reliable bioanalytical assay for preclinical and clinical studies.
This compound Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the PI3K/Akt signaling pathway. The diagram below illustrates the key components of this pathway and the points of inhibition by this compound.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of this compound in plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Blank plasma (from the same species as the study samples)
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
HPLC vials
HPLC-MS/MS Instrumentation and Conditions
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis. The following are suggested starting conditions, which should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1290 Infinity II LC or equivalent |
| Mass Spectrometer | Waters Quattro Ultima tandem mass spectrometer or equivalent[1] |
| Analytical Column | Phenomenex Luna 3.0 µm, 2.0 × 50 mm C8[1] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of this compound and IS |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Positive Ionization (ESI+)[1] |
| MRM Transition | This compound: m/z 410.2 > 91.3[1] |
| Internal Standard | To be determined based on the selected IS |
Standard Solutions Preparation
1. Stock Solutions (1 mg/mL):
-
Accurately weigh this compound and IS reference standards.
-
Dissolve in an appropriate solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.
2. Working Solutions:
-
Prepare a series of working solutions by serially diluting the stock solutions with 50% methanol/water. These will be used to spike into blank plasma for calibration standards and quality control samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a published method for this compound extraction from mouse plasma.[1]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to each tube (except for blank samples).
-
Buffering: Add 100 µL of 0.1 M sodium phosphate buffer (pH 4.0).[1]
-
Extraction: Add 500 µL of ethyl acetate.
-
Mixing: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer 400 µL of the upper organic layer to a new tube, avoiding the protein interface.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
Analysis: Transfer the reconstituted sample to an HPLC vial for injection into the LC-MS/MS system.
Experimental Workflow
The following diagram outlines the major steps in the quantification of this compound from plasma samples.
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of the IS-normalized matrix factor ≤ 15% |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the initial concentration |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision |
Data Presentation
The following tables are templates for summarizing the quantitative data obtained during method validation.
Table 1: Calibration Curve Linearity
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| LLOQ | |
| Cal 2 | |
| Cal 3 | |
| Cal 4 | |
| Cal 5 | |
| Cal 6 | |
| Cal 7 | |
| ULOQ | |
| r² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| LLOQ | |||||
| Low | |||||
| Medium | |||||
| High |
Pharmacokinetic Data
In a study with female C57Bl/6 mice administered a single oral dose of 200 mg/kg this compound, the following pharmacokinetic parameters were observed.[1]
| Parameter | Value |
| Cmax | 8.2 µg/mL |
| Tmax | 1 hour |
| Elimination Half-life (t½) | 1.4 hours |
| Terminal Concentration (10 hr) | 0.1 µg/mL |
Conclusion
The HPLC-MS/MS method described provides a sensitive and selective approach for the quantification of this compound in plasma. Proper method development and validation are crucial for obtaining reliable data to support pharmacokinetic and pharmacodynamic assessments in drug development programs. The provided protocols and data presentation formats offer a comprehensive guide for researchers and scientists working with this promising anti-cancer agent.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PHT-427 Nanoparticle Formulation for Improved Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHT-427 is a potent small molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade often dysregulated in cancer, promoting cell proliferation, survival, and therapeutic resistance. This compound exhibits a dual inhibitory mechanism, binding to the pleckstrin homology (PH) domains of both Akt and 3-phosphoinositide dependent protein kinase-1 (PDK1).[1][2][3][4][5][6] This binding prevents their recruitment to the cell membrane, thereby inhibiting their activation and downstream signaling.[2] Despite its promising anti-tumor activity demonstrated in various cancer models, the clinical translation of this compound is hampered by its hydrophobic nature, leading to poor aqueous solubility and limited bioavailability.[7]
To overcome these limitations, nanoparticle-based drug delivery systems have emerged as a promising strategy. Encapsulating this compound within nanoparticles can enhance its solubility, protect it from degradation, and facilitate its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound loaded nanoparticles, aiming to guide researchers in harnessing this technology for improved therapeutic outcomes.
Data Presentation: Characteristics of this compound Nanoparticle Formulations
The following tables summarize the physicochemical properties and biological efficacy of different this compound nanoparticle formulations based on published data.
Table 1: Physicochemical Characterization of this compound Nanoparticles
| Nanoparticle Type | Polymer/Lipid Composition | Method of Preparation | Average Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Single Emulsification-Solvent Evaporation | ~150-200 | < 0.2 | ~18.8 | 1% (w/w) | |
| Polymeric Nanoparticles | Poly(VP-co-MTOS) | Nanoprecipitation | 155 | Not Specified | 75.4 | Not Specified | [7][8] |
Table 2: In Vitro and In Vivo Efficacy of this compound Nanoparticles
| Nanoparticle Formulation | Cell Line / Animal Model | Assay | Key Findings | Reference |
| This compound-PLGA-NP | MiaPaCa-2 (pancreatic cancer) / Orthotopic mouse model | Bioluminescence Imaging | Significantly reduced tumor load compared to free this compound. | |
| This compound-poly(VP-co-MTOS)-NP | FaDu (head and neck squamous cell carcinoma) | Cell Viability (MTT assay) | IC50 of 0.629 mg/mL at 24h. | [7] |
| This compound-poly(VP-co-MTOS)-NP | FaDu Xenograft Mouse Model | Tumor Volume Measurement | Decreased tumor volume and reduced PI3K/AKT/PDK1 pathway expression. | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound loaded nanoparticles.
Protocol 1: Synthesis of this compound Loaded PLGA Nanoparticles
This protocol is based on the single emulsification-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 24,000-38,000 Da)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) (MW 30,000-70,000 Da)
-
Deionized water
-
Ice bath
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 2.5 mg of this compound in 5 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 5% (w/v) aqueous solution of PVA in deionized water.
-
Emulsification:
-
Place 10 mL of the 5% PVA solution in a beaker on an ice bath.
-
Add the organic phase to the aqueous phase.
-
Immediately emulsify the mixture using a probe sonicator at approximately 55 W power output for 1 minute.
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a round-bottom flask.
-
Evaporate the dichloromethane using a rotary evaporator at room temperature under reduced pressure. Continue evaporation until all the organic solvent is removed.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step three times to remove residual PVA and unencapsulated drug.
-
-
Storage: Resuspend the final nanoparticle pellet in a suitable cryoprotectant solution (e.g., 5% trehalose) and lyophilize for long-term storage, or resuspend in deionized water for immediate use.
Protocol 2: Synthesis of this compound Loaded Poly(VP-co-MTOS) Nanoparticles
This protocol is based on the nanoprecipitation method.
Materials:
-
Poly(VP-co-MTOS) copolymer
-
This compound
-
Acetone
-
Deionized water
-
Dialysis membrane (MWCO 12-14 kDa)
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve the poly(VP-co-MTOS) copolymer and this compound in acetone.
-
Nanoprecipitation:
-
Place deionized water in a beaker and stir gently with a magnetic stirrer.
-
Add the organic phase dropwise to the deionized water. Nanoparticles will form spontaneously.
-
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis bag.
-
Dialyze against deionized water for 72 hours, with frequent changes of water, to remove the organic solvent and unencapsulated this compound.[10]
-
-
Storage: The purified nanoparticle suspension can be stored at 4°C for short-term use or lyophilized for long-term storage.
Protocol 3: Physicochemical Characterization of this compound Nanoparticles
A. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the nanoparticle suspension in deionized water to an appropriate concentration to avoid multiple scattering effects.
-
DLS Analysis:
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature at 25°C, scattering angle at 90° or 173°).
-
Perform at least three independent measurements to obtain the average particle size (Z-average) and PDI. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.[9]
-
B. Encapsulation Efficiency (EE) and Drug Loading (DL) by HPLC
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol). Analyze these standards by HPLC to generate a standard curve of peak area versus concentration.
-
Sample Preparation for Total Drug Content:
-
Take a known amount of lyophilized this compound nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., dichloromethane) to break them apart and release the encapsulated drug.
-
Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.
-
-
Sample Preparation for Free Drug Content:
-
Centrifuge a known volume of the nanoparticle suspension.
-
Collect the supernatant containing the unencapsulated this compound.
-
-
HPLC Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
A suggested starting point for the HPLC method:
-
-
Calculations:
-
Encapsulation Efficiency (%EE): %EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading (%DL): %DL = [Weight of drug in nanoparticles / Weight of nanoparticles] x 100
-
Protocol 4: In Vitro Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., FaDu, MiaPaCa-2)
-
Complete cell culture medium
-
96-well plates
-
This compound nanoparticles, free this compound, and empty nanoparticles (placebo)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of free this compound, this compound nanoparticles, and empty nanoparticles in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Protocol 5: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
This compound nanoparticles, free this compound, and a vehicle control (e.g., saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Administration:
-
Randomly divide the mice into treatment groups (e.g., vehicle control, free this compound, this compound nanoparticles).
-
Administer the treatments via a suitable route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting for target proteins).
-
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Visualizations
Caption: this compound inhibits the PI3K/Akt pathway by targeting PDK1 and Akt.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.7. MTT Cell Viability Assay [bio-protocol.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Cell viability assay [bio-protocol.org]
- 8. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 10. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
Troubleshooting & Optimization
PHT-427 Technical Support Center: Troubleshooting Solubility in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with PHT-427 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of Akt and 3-phosphoinositide-dependent protein kinase-1 (PDPK1).[1][2] It functions by binding to the pleckstrin homology (PH) domain of both kinases, preventing their activation and downstream signaling.[3][4][5][6] This inhibition ultimately impacts cell proliferation, survival, and metabolism, making this compound a compound of interest in cancer research.[4][5][7] The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and survival, and its aberrant activation is common in many cancers.[3][8][9]
Q2: Why am I observing precipitation when I add this compound to my cell culture media?
This compound is a hydrophobic molecule with poor solubility in aqueous solutions like cell culture media.[10][11] Precipitation is a common issue and typically occurs when the final concentration of the solvent used to dissolve this compound (commonly DMSO) is too high in the media, or when the this compound concentration exceeds its solubility limit in the media. The long alkyl chain in its structure contributes to its low water solubility.
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1][8] It is practically insoluble in water.[1] For cell culture experiments, DMSO is the most commonly used solvent for preparing stock solutions.
Troubleshooting Guide: this compound Solubility Issues
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to Media
-
Possible Cause: The concentration of this compound in the final culture medium exceeds its solubility limit. "Shock" precipitation can occur due to the rapid dilution of the DMSO stock in the aqueous medium.
-
Troubleshooting Steps:
-
Reduce Final Concentration: If experimentally feasible, lower the final working concentration of this compound.
-
Serial Dilutions: Prepare intermediate dilutions of the this compound stock solution in cell culture media. For example, instead of adding a highly concentrated stock directly to a large volume of media, first dilute the stock 1:10 in media, mix well, and then add this intermediate dilution to the final volume.
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.
-
Slow Addition and Mixing: Add the this compound stock solution drop-wise to the media while gently swirling or vortexing to ensure rapid and even dispersion.
-
Issue 2: Precipitate Forms Over Time in the Incubator
-
Possible Cause: The compound is coming out of solution at 37°C due to instability or interactions with media components over time.
-
Troubleshooting Steps:
-
Serum Concentration: If using serum, consider potential interactions. Test the solubility of this compound in your basal media with and without serum to identify if serum components are contributing to the precipitation.
-
Media Components: Certain media components can interact with small molecules. If using a complex or custom-formulated medium, consider testing solubility in a simpler basal medium (e.g., DMEM or RPMI-1640) to identify potential problematic components.[12]
-
pH of Media: Ensure the pH of your cell culture media is within the optimal range (typically 7.2-7.4). pH shifts can affect compound solubility.
-
Issue 3: Inconsistent Experimental Results
-
Possible Cause: Inconsistent dosing due to precipitation. If this compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than intended.
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your media for any signs of precipitation before adding it to your cells. A light microscope can be used to detect fine precipitates.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in media for each experiment. Avoid storing diluted this compound in media for extended periods. Stock solutions in DMSO are generally stable when stored correctly.[6]
-
Solubility Testing: Before conducting a large-scale experiment, perform a small-scale solubility test. Prepare your desired final concentration of this compound in the complete cell culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the intended duration. Visually inspect for precipitation at different time points.
-
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 82 | 200.19 | [1] |
| DMSO | 16 | ~39 | [8] |
| DMSO | ≥ 20.5 | ≥ 50 | [13] |
| DMF | 33 | ~80.5 | [8] |
| Ethanol | 60 | ~146.5 | [1] |
| Ethanol (with ultrasonic) | ≥ 51.1 | ≥ 124.7 | [13] |
| DMF:PBS (pH 7.2) (1:4) | 0.20 | ~0.49 | [8] |
| Water | Insoluble | Insoluble | [1] |
Note: Solubility can vary slightly between batches.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). To obtain a higher solubility, you can warm the tube to 37°C and shake it in an ultrasonic bath for a short period.[13]
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Visually inspect to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[1][6]
Protocol 2: Dosing Cells with this compound
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Media: Pre-warm the complete cell culture medium to 37°C.
-
Prepare Working Solution:
-
For a final concentration that is a 1:1000 dilution of the stock (e.g., 10 µM from a 10 mM stock), you can directly add the stock to the pre-warmed media while gently mixing.
-
For higher final concentrations, it is recommended to perform a serial dilution. For example, first, prepare a 1:100 intermediate dilution in media, mix thoroughly, and then use this intermediate dilution to prepare the final concentration.
-
-
Dosing Cells: Remove the old media from your cell culture plates and replace it with the media containing the desired final concentration of this compound.
-
Incubation: Gently swirl the plates to ensure even distribution and return them to the incubator.
Visualizations
This compound Mechanism of Action: Inhibition of the PI3K/Akt/PDPK1 Pathway
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Workflow: Using this compound in Cell Culture
Caption: Workflow for this compound treatment in cell culture experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PHT 427 | Akt inhibitor | Hello Bio [hellobio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.glpbio.com [file.glpbio.com]
PHT-427 Technical Support Center: In Vitro Dissolution Protocols
This guide provides detailed instructions and troubleshooting advice for dissolving PHT-427 in DMSO for in vitro research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a this compound stock solution in DMSO?
A1: To prepare a stock solution, begin by weighing the desired amount of this compound powder in a sterile tube. Add the calculated volume of fresh, anhydrous DMSO to achieve your target concentration. Vortex or sonicate the solution until the compound is fully dissolved. For stubborn solids, gentle warming to 37°C for a short period can facilitate dissolution.[1] Always use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of this compound.[2]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you observe particulates after vortexing, try the following steps:
-
Sonication: Place the vial in an ultrasonic bath for several minutes.[3]
-
Gentle Warming: Warm the solution briefly to 37°C.[1] This can help increase solubility.
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb water from the air, which may decrease compound solubility.[2][4] Ensure you are using a fresh, anhydrous supply.
Q3: The compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue when a compound is highly soluble in a concentrated DMSO stock but poorly soluble in the final aqueous medium.[5] The key is the final concentration of DMSO in your culture.
-
Increase Final DMSO Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility, but be mindful of cellular toxicity. Most biological assays tolerate DMSO up to 0.1%, but this should be optimized for your specific cell line.[1][2]
-
Prepare a More Dilute Stock: If precipitation occurs, try preparing a lower concentration stock solution. This will require adding a larger volume to your media, thereby increasing the final percentage of DMSO which can help keep the compound in solution.[5]
-
Add Stock to Media Slowly: While vortexing or swirling the culture medium, add the this compound stock solution dropwise to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q4: How should I store the this compound stock solution?
A4: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year for maximum stability.[2]
Q5: What is the maximum tolerated DMSO concentration for cells in vitro?
A5: The maximum tolerated DMSO concentration is cell-line dependent. While some robust cell lines can tolerate up to 0.5% or 1% DMSO, it is generally recommended to keep the final concentration below 0.1% to avoid off-target effects or cytotoxicity.[2][6] It is crucial to run a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.[1]
This compound Solubility Data
The solubility of this compound can vary between suppliers and batches. The table below summarizes published solubility data in common solvents.
| Solvent | Solubility (Selleck Chemicals) | Solubility (Cayman Chemical) | Solubility (GlpBio) |
| DMSO | 82 mg/mL (200.19 mM)[2] | 16 mg/mL[7] | ≥ 20.5 mg/mL[3] |
| Ethanol | 60 mg/mL[2] | Not Specified | ≥ 51.1 mg/mL (with ultrasonic)[3] |
| Water | Insoluble[2] | Not Specified | Not Specified |
| DMF | Not Specified | 33 mg/mL[7] | Not Specified |
Note: Solubility may vary slightly from published values due to batch-to-batch variations.[8][9]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound (Molecular Weight: 409.61 g/mol ) in DMSO.[2][7]
-
Calculate Mass: To prepare 1 mL of a 10 mM solution, you will need 4.096 mg of this compound.
-
Calculation: 0.010 mol/L * 409.61 g/mol * 0.001 L = 0.004096 g = 4.096 mg
-
-
Weigh Compound: Carefully weigh out 4.096 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If needed, place the tube in a sonicator bath for 5-10 minutes.[3]
-
Confirm Dissolution: Visually inspect the solution against a light source to ensure no visible particulates remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.[2]
Visualization of Experimental Workflow
The following diagram illustrates the workflow for dissolving this compound and troubleshooting common issues.
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
PHT-427 Technical Support Center: Optimizing Concentrations for Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing the experimental use of PHT-427, a dual inhibitor of Akt and phosphoinositide-dependent kinase 1 (PDPK1). Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the pleckstrin homology (PH) domain of both Akt and PDPK1.[1][2] By binding to these domains, this compound prevents the localization of Akt and PDPK1 to the cell membrane, thereby inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2] This pathway is crucial for cell proliferation, survival, and growth.[2]
Q2: How does the sensitivity of cancer cell lines to this compound vary?
A2: The sensitivity of cancer cell lines to this compound is often associated with their genetic background. Tumors with mutations in PIK3CA have been shown to be among the most sensitive, while those with K-Ras mutations tend to be less sensitive.[2]
Q3: What is the recommended starting concentration range for this compound in cell-based assays?
A3: Based on published data, a starting concentration range of 1 µM to 50 µM is recommended for initial screening in most cancer cell lines. The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines. For example, the IC50 for BxPC-3 pancreatic cancer cells is approximately 8.6 µM, while for Panc-1 cells, it is around 65 µM.[1]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect of this compound on cell viability. | - Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. - Cell line resistance: The cell line may have inherent resistance mechanisms (e.g., K-Ras mutations). - Incorrect drug preparation or storage: The compound may have degraded due to improper handling. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the IC50 for your specific cell line. - Verify the mutational status of key genes in the PI3K/Akt pathway (PIK3CA, PTEN, K-Ras) in your cell line. - Prepare a fresh stock solution of this compound from a reliable source. Ensure proper storage conditions are maintained. |
| High variability between replicate wells in a cell viability assay. | - Uneven cell seeding: Inconsistent cell numbers across wells. - Edge effects: Evaporation from the outer wells of a microplate. - Incomplete dissolution of this compound: Precipitation of the compound in the culture medium. | - Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently into each well. - Avoid using the outermost wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and that the this compound is fully dissolved in the medium before adding to the cells. |
| Unexpected cell morphology changes or toxicity in control (vehicle-treated) cells. | - High DMSO concentration: The concentration of the vehicle (DMSO) may be toxic to the cells. | - Determine the maximum tolerated DMSO concentration for your cell line in a preliminary experiment. Keep the final DMSO concentration consistent across all wells, including the untreated control. |
| This compound shows reduced efficacy over time in long-term experiments. | - Compound instability: this compound may degrade in aqueous culture medium over extended periods. - Cellular adaptation: Cells may develop resistance mechanisms over time. | - For long-term studies, consider replenishing the medium with freshly prepared this compound at regular intervals. - Monitor key signaling pathway markers (e.g., phosphorylation of Akt and downstream targets) to assess the duration of pathway inhibition. |
Quantitative Data
The following table summarizes the reported IC50 values of this compound in various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as the cell viability assay used and the incubation time.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BxPC-3 | Pancreatic Cancer | 8.6 | [1] |
| Panc-1 | Pancreatic Cancer | 65 | [1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Not explicitly stated in µM, but showed dose-dependent cytotoxicity. | [3] |
| PC-3 | Prostate Cancer | Showed significant reduction in phospho-Akt at 10 µM. | [1] |
| MiaPaCa-2 | Pancreatic Cancer | Reported to be resistant to this compound. | [2] |
Experimental Protocols
Protocol for Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or Alamar Blue)
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Sterile multi-well plates (e.g., 96-well)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, Alamar Blue)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the treated plates for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
Follow the manufacturer's protocol for the chosen cell viability assay (e.g., MTT or Alamar Blue). This typically involves adding the reagent to each well and incubating for a specific period.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action Workflow
Caption: Experimental workflow for determining the IC50 of this compound.
PI3K/Akt/PDPK1 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PHT-427 Cell Viability Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers using PHT-427 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a dual inhibitor of Akt and 3-phosphoinositide-dependent protein kinase-1 (PDPK1).[1][2][3] It functions by binding to the pleckstrin homology (PH) domain of both kinases, which prevents their translocation to the plasma membrane and subsequent activation.[1][2] This inhibition disrupts the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and growth.[4][5]
Q2: I am not observing the expected level of cytotoxicity. What are some possible reasons?
Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell Line Sensitivity: The anti-proliferative effect of this compound is highly dependent on the genetic background of the cell line.[4][5] Cells with mutations that activate the PI3K/Akt pathway, such as PIK3CA mutations or PTEN loss, are generally more sensitive to this compound.[4][5] Conversely, cell lines with mutations downstream of Akt, such as K-Ras mutations, may be less sensitive.[4][5]
-
Drug Concentration and Treatment Duration: Ensure that the concentrations of this compound and the treatment duration are appropriate for your specific cell line. It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Compound Solubility: this compound is hydrophobic and has low water solubility.[6] Improper dissolution can lead to a lower effective concentration in your experiment. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your cell culture medium.[2]
-
Assay Type: The choice of cell viability assay can influence the results. Metabolic assays like MTT or MTS measure mitochondrial activity, which may not always directly correlate with cell death. It is advisable to confirm results using a secondary assay that measures a different aspect of cell health, such as membrane integrity (e.g., trypan blue) or apoptosis (e.g., Annexin V/PI staining).
Q3: My results are inconsistent between experiments. What could be the cause?
Inconsistent results can arise from several sources:
-
Compound Stability: Ensure that this compound stock solutions are stored correctly and avoid repeated freeze-thaw cycles. It is recommended to prepare and use solutions on the same day if possible.
-
Cell Culture Conditions: Maintain consistent cell culture practices, including cell passage number, seeding density, and growth medium composition.
-
Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells. It is important to include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) to account for any solvent-induced cytotoxicity.
-
Assay Protocol: Adhere strictly to the assay protocol, particularly incubation times and reagent concentrations, to minimize variability.
Q4: Can this compound induce apoptosis?
Yes, this compound has been shown to induce apoptosis in cancer cells.[1][3] By inhibiting the pro-survival Akt signaling pathway, this compound can lead to the activation of apoptotic pathways.
Troubleshooting Guides
Issue 1: High Background in MTT/MTS Assays
| Possible Cause | Recommendation |
| Contamination | Visually inspect cell cultures for any signs of bacterial or fungal contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium. |
| Reagent Issues | Ensure that the MTT or MTS reagent is not contaminated and has been stored correctly. Prepare fresh reagent if necessary. |
| Medium Components | Some components in the cell culture medium can interfere with the assay. Use a background control (medium only, without cells) to assess for any non-specific signal. |
Issue 2: Discrepancies Between Different Viability Assays
| Possible Cause | Recommendation |
| Different Biological Readouts | MTT/MTS assays measure metabolic activity, while trypan blue or propidium iodide staining measures membrane integrity. A compound could reduce metabolic activity without causing immediate cell death. |
| Timing of Assay | The kinetics of different cell death mechanisms can vary. For example, a decrease in metabolic activity may be detectable before loss of membrane integrity. Consider performing assays at different time points. |
| Apoptosis vs. Necrosis | Annexin V/PI staining can distinguish between early apoptosis, late apoptosis, and necrosis. This can provide more detailed insights into the mechanism of cell death induced by this compound. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Ki for Akt | 2.7 µM | [1][2][3] |
| Ki for PDPK1 | 5.2 µM | [1][2][3] |
| IC50 in BxPC-3 cells (apoptosis) | 8.6 µM | [1][2] |
| IC50 in Panc-1 cells (antiproliferation) | 65 µM | [1][2] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
PHT-427 stability in solution and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability in solution and long-term storage of PHT-427.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a powder at -20°C. Under these conditions, it is stable for at least three to four years[1][2].
Q2: How should I store this compound once it is in solution?
A2: this compound solutions can be stored at -80°C for up to one year or at -20°C for up to one month[1][3]. To maintain stability, it is highly recommended to aliquot the stock solutions to prevent repeated freeze-thaw cycles[1]. For optimal results, prepare and use solutions on the same day whenever possible[3].
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in several organic solvents. The table below summarizes its solubility in common laboratory solvents. Please note that this compound is insoluble in water[1][4].
Q4: I'm having trouble dissolving this compound in DMSO. What could be the issue?
A4: Difficulty dissolving this compound in DMSO can be due to the presence of moisture, which reduces its solubility. It is recommended to use fresh, anhydrous DMSO for the best results[1].
Q5: Are there any known degradation pathways for this compound?
A5: Specific chemical degradation pathways for this compound are not extensively detailed in publicly available literature. The primary focus of existing research has been on its pharmacological activity as a dual Akt and PDPK1 inhibitor[5][6]. To ensure the integrity of the compound, it is crucial to adhere to the recommended storage and handling conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in solution after thawing | The solution may have been stored for too long or subjected to multiple freeze-thaw cycles. The storage temperature may not have been consistently maintained. | Equilibrate the solution to room temperature and vortex to see if the precipitate redissolves. If not, it is recommended to prepare a fresh solution. Always aliquot stock solutions to avoid repeated freeze-thaw cycles[1]. |
| Inconsistent experimental results | This could be due to the degradation of this compound in solution. | Prepare fresh solutions for each experiment, or if using a stored solution, ensure it has been stored correctly and for less than the recommended duration (1 year at -80°C, 1 month at -20°C)[1]. |
| Low solubility observed in DMSO | The DMSO may have absorbed moisture. | Use fresh, high-purity, anhydrous DMSO to prepare your solution[1]. |
Data Presentation
Table 1: this compound Solubility
| Solvent | Concentration | Reference |
| DMSO | 82 mg/mL (200.19 mM) | [1] |
| 16 mg/mL | [2] | |
| ≥20.5 mg/mL | [4] | |
| 100 mM | [3] | |
| Ethanol | 60 mg/mL | [1] |
| ≥51.1 mg/mL (with ultrasonic) | [4] | |
| DMF | 33 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [2] |
| Water | Insoluble | [1][4] |
| Chloroform | Slightly Soluble | [7] |
| Methanol | Slightly Soluble | [7] |
Table 2: this compound Storage Stability
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| -20°C | ≥ 4 years | [2] | |
| In Solvent | -80°C | 1 year | [1] |
| -20°C | 1 month | [1][3] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound is a dual inhibitor of Akt and PDPK1, key components of the PI3K signaling pathway. It functions by binding to the pleckstrin homology (PH) domains of these proteins, preventing their translocation to the plasma membrane and subsequent activation. This inhibition leads to downstream effects on cell proliferation, survival, and apoptosis.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
General Workflow for Assessing Compound Stability in Solution
This diagram outlines a general experimental workflow to assess the stability of a compound like this compound in a specific solvent over time.
Caption: Experimental workflow for stability assessment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PHT 427 | Akt inhibitor | Hello Bio [hellobio.com]
- 4. apexbt.com [apexbt.com]
- 5. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 1191951-57-1 [amp.chemicalbook.com]
Technical Support Center: Overcoming PHT-427 Hydrophobicity in Experimental Design
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for working with the hydrophobic Akt and PDPK1 inhibitor, PHT-427.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to handle in experiments?
A1: this compound is a dual inhibitor of Akt and phosphoinositide-dependent protein kinase-1 (PDPK1), targeting their pleckstrin homology (PH) domains with Ki values of 2.7 μM and 5.2 μM, respectively.[1][2][3][4] Its chemical structure, 4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide, includes a long dodecyl carbon chain, which contributes to its hydrophobic nature.[1] This hydrophobicity leads to poor solubility in aqueous solutions, such as cell culture media and buffers, posing a significant challenge for experimental design.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is practically insoluble in water.[3][4] The recommended solvents for creating stock solutions are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[1][3][4] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.[4]
Q3: I observed precipitation when I diluted my this compound stock solution into my aqueous assay buffer. What should I do?
A3: This is a common issue due to the hydrophobicity of this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as high as your experimental system can tolerate without toxicity, typically not exceeding 0.5-1%.
-
Pluronic F-68 or Tween-80: Consider the use of non-ionic surfactants like Pluronic F-68 or Tween-80 in your final aqueous medium. These can help to maintain the solubility of hydrophobic compounds.
-
Vortexing and Sonication: After diluting the stock solution, vortex the working solution vigorously. Gentle sonication can also help to redissolve small precipitates.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Fresh Solutions: Prepare fresh working solutions immediately before use. Storing diluted aqueous solutions of this compound is not recommended as precipitation can occur over time.[2]
Q4: What are the typical working concentrations for this compound in cell-based assays?
A4: The effective concentration of this compound in cell-based assays can vary depending on the cell line and the specific endpoint being measured. However, concentrations in the range of 10 µM are often used to inhibit PDPK1 and Akt phosphorylation.[1][4] For example, this compound has been shown to inhibit AKT phosphorylation in BxPC-3 cells with an IC50 of 8.6 μM and shows antiproliferative effects in Panc-1 cells with an IC50 of 65 μM.[4]
Q5: Can this compound be used for in vivo animal studies?
A5: Yes, this compound has been successfully used in vivo in xenograft mouse models.[1][4] It is typically administered orally at doses ranging from 125 to 250 mg/kg.[1][4] Due to its hydrophobicity, it requires a specific formulation for oral administration, often involving suspension in a vehicle like corn oil.[4]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 16 - 82 mg/mL | [1][4] |
| DMF | 33 mg/mL | [1] |
| Ethanol | ≥51.1 mg/mL (with ultrasonic) | [3] |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [1] |
| Water | Insoluble | [3][4] |
Table 2: Key Experimental Parameters for this compound
| Parameter | Value | Reference |
| Molecular Weight | 409.6 g/mol | [1] |
| In Vitro Concentration (Akt/PDPK1 inhibition) | ~10 µM | [1][4] |
| In Vivo Oral Dosage (Xenograft models) | 125 - 250 mg/kg | [1][4] |
| Storage of Powder | -20°C | [3] |
| Storage of Stock Solutions | -20°C for up to one month | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (MW: 409.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
For a final concentration of 10 µM, dilute the stock solution 1:1000 in pre-warmed cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Immediately after adding the stock solution, vortex the working solution for 30 seconds to ensure proper mixing and minimize precipitation.
-
Use the working solution immediately for treating cells. The final DMSO concentration in this example is 0.1%.
-
Protocol 3: Formulation of this compound for Oral Administration in Mice (Example)
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Corn oil
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
For a final dosing solution, take the required volume of the DMSO stock and add it to the appropriate volume of corn oil. For example, to prepare a 1 mL working solution, add 50 µL of a 100 mg/mL DMSO stock to 950 µL of corn oil.[4]
-
Mix the solution thoroughly by vortexing or sonication immediately before oral gavage to ensure a uniform suspension.
-
Mandatory Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting guide for this compound precipitation.
References
PHT-427 off-target effects in cancer research
Welcome to the technical support center for PHT-427, a dual inhibitor of Akt and Phosphoinositide-Dependent Kinase 1 (PDK1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the experimental use of this compound in cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that functions by binding to the pleckstrin homology (PH) domains of both Akt and PDK1.[1][2][3] This binding prevents their recruitment to the cell membrane, thereby inhibiting the activation of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival in many cancers.[1][2]
Q2: Is this compound an ATP-competitive inhibitor?
A2: No, this compound is not an ATP-competitive inhibitor. It selectively binds to the PH domain of Akt and PDK1, which is a different mechanism from inhibitors that compete with ATP at the kinase catalytic site. This specificity for the PH domain is a key feature of its mechanism.
Q3: What are the known off-target effects of this compound?
A3: Published literature on this compound primarily focuses on its dual on-target inhibition of Akt and PDK1. While initially designed as an Akt inhibitor, its potent inhibition of PDK1 is now considered a key part of its intended mechanism of action.[1][2] Comprehensive kinase selectivity profiling against a broad panel of kinases has not been extensively reported in publicly available literature. However, its mechanism of targeting the PH domain, rather than the highly conserved ATP-binding pocket, suggests a potentially higher degree of selectivity compared to many ATP-competitive kinase inhibitors. Researchers should be aware that, like any small molecule inhibitor, unforeseen off-target effects are possible and should be considered in the interpretation of experimental results.
Q4: What is the reported in vivo safety profile of this compound?
A4: In preclinical studies using mouse xenograft models, this compound has been reported to have minimal toxicity at effective antitumor doses.[1][2] Specifically, studies have noted no significant weight loss or changes in blood chemistry in mice treated with this compound.[1][2] However, it is crucial for researchers to conduct their own toxicology and safety assessments within their specific experimental models.
Q5: In which cancer cell lines has this compound shown activity?
A5: this compound has demonstrated anti-proliferative and pro-apoptotic activity in a variety of human cancer cell lines, including those from pancreatic (BxPC-3, Panc-1), prostate (PC-3), ovarian (SKOV-3), breast (MCF-7), and non-small cell lung cancer (A-549).[3] It has also been shown to be effective in head and neck squamous cell carcinoma (FaDu) cells.[4]
Troubleshooting Guides
Inconsistent Inhibition of Akt/PDK1 Signaling
Problem: Western blot analysis shows variable or no decrease in the phosphorylation of Akt (p-Akt Ser473/Thr308) or downstream targets after this compound treatment.
Possible Causes and Solutions:
-
Cell Line Resistance: Some cancer cell lines may exhibit intrinsic or acquired resistance to PI3K/Akt pathway inhibitors. Tumors with K-Ras mutations, for instance, have been shown to be less sensitive to this compound.[1][2]
-
Recommendation: Confirm the mutational status of key genes in your cell line (e.g., PIK3CA, PTEN, K-Ras). Consider using a positive control cell line known to be sensitive to this compound, such as BxPC-3.[3]
-
-
Drug Concentration and Incubation Time: The effective concentration and treatment duration can vary between cell lines.
-
Recommendation: Perform a dose-response (e.g., 1-20 µM) and time-course (e.g., 2, 6, 12, 24 hours) experiment to determine the optimal conditions for your specific cell line.
-
-
Serum Starvation Conditions: The activity of the PI3K/Akt pathway is often stimulated by growth factors present in fetal bovine serum (FBS).
-
Recommendation: For mechanistic studies, consider serum-starving your cells for 4-16 hours before adding this compound and then stimulating with a growth factor (e.g., IGF-1) to ensure the pathway is active and the inhibitory effect can be clearly observed.
-
-
Drug Stability and Storage: Improper storage can lead to degradation of the compound.
-
Recommendation: Store this compound as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
High Cell Viability Despite this compound Treatment
Problem: Cell viability assays (e.g., MTT, AlamarBlue) show minimal effect of this compound on cell proliferation or survival.
Possible Causes and Solutions:
-
Assay Duration: The anti-proliferative effects of this compound may not be apparent at early time points.
-
Recommendation: Extend the duration of your cell viability assay to 48 or 72 hours to allow for effects on cell division to become more pronounced.
-
-
Cell Seeding Density: High cell density can sometimes mask the effects of a cytotoxic or cytostatic agent.
-
Recommendation: Optimize the initial cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.
-
-
Compensatory Signaling Pathways: Cancer cells can sometimes activate alternative survival pathways to bypass the inhibition of the PI3K/Akt pathway.
-
Recommendation: Investigate the activity of other signaling pathways (e.g., MAPK/ERK) in your model system. Combination therapies with inhibitors of these pathways may be more effective.
-
Quantitative Data Summary
| Parameter | Target | Value | Reference |
| Binding Affinity (Ki) | Akt (PH Domain) | 2.7 µM | [3] |
| PDK1 (PH Domain) | 5.2 µM | [3] | |
| In Vitro Activity (IC50) | BxPC-3 (apoptosis) | 8.6 µM | [3] |
| Panc-1 (antiproliferation) | 65 µM | [3] | |
| FaDu (cytotoxicity, 24h) | 0.629 mg/mL (nanoparticle formulation) | [4] | |
| FaDu (cytotoxicity, 48h) | 0.538 mg/mL (nanoparticle formulation) | [4] | |
| In Vivo Dosing | Mouse Xenografts | 125 - 250 mg/kg (oral) | [3] |
Key Experimental Protocols
Western Blot Analysis of Akt/PDK1 Signaling
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): For mechanistic studies, replace the growth medium with a serum-free medium and incubate for 4-16 hours.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) for the desired time points (e.g., 2, 6, 12, 24 hours). Include a DMSO vehicle control.
-
Growth Factor Stimulation (Optional): If cells were serum-starved, add a growth factor like IGF-1 (e.g., 50 ng/mL) for 15-30 minutes before cell lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473/Thr308), total Akt, p-PDK1 (Ser241), and downstream targets (e.g., p-GSK3β, p-S6K) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (AlamarBlue)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
AlamarBlue Addition: Add AlamarBlue reagent (typically 10% of the well volume) to each well.
-
Incubation with Reagent: Incubate for 1-4 hours, protecting the plate from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: this compound inhibits the PI3K/Akt pathway by binding to the PH domains of Akt and PDK1.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting variable IC50 values for PHT-427
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PHT-427, a dual inhibitor of Akt and PDPK1. The information is tailored for researchers, scientists, and drug development professionals to help interpret variable IC50 values and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual inhibitor that targets the Pleckstrin Homology (PH) domains of both Akt and 3-phosphoinositide-dependent protein kinase-1 (PDPK1).[1][2] By binding to these domains, this compound prevents the localization of Akt and PDPK1 to the cell membrane, thereby inhibiting the activation of the PI3K/Akt signaling pathway. This pathway is crucial for cell proliferation, survival, and growth.[1][2]
Q2: What are the reported binding affinities (Ki) of this compound for its targets?
This compound exhibits high-affinity binding to the PH domains of both Akt and PDPK1. The reported inhibition constant (Ki) values are:
These values indicate a strong interaction with its intended targets.
Troubleshooting Guide: Interpreting Variable IC50 Values
One of the common challenges researchers face is the variability in the half-maximal inhibitory concentration (IC50) values of this compound observed across different experiments. This guide will help you understand the potential reasons for these variations and how to interpret your results accurately.
Why do my this compound IC50 values differ from published data or between my own experiments?
IC50 values for this compound can vary significantly depending on the experimental setup. Below is a summary of reported IC50 values and a discussion of the factors that can influence these outcomes.
Summary of Reported this compound IC50 Values
| Cell Line | Endpoint Measured | Reported IC50 Value | Reference |
| BxPC-3 | Apoptosis Induction & AKT Phosphorylation Inhibition | 8.6 µM | [3] |
| BxPC-3 | Cell Growth Inhibition | ~30 µM | [1] |
| Panc-1 | Antiproliferation | 65 µM | [3] |
Key Factors Influencing this compound IC50 Values:
-
Cell Line-Specific Differences: Different cancer cell lines have distinct genetic backgrounds, including mutations in the PI3K/Akt pathway (e.g., PIK3CA mutations), which can significantly impact their sensitivity to this compound.[1][2] Tumors with PIK3CA mutations have been shown to be among the most sensitive.[1][2]
-
Endpoint of the Assay: The biological process being measured will affect the IC50 value. For instance, the concentration of this compound required to induce apoptosis (a more acute event) may be lower than that needed to inhibit cell proliferation over a longer period.
-
Assay Type and Duration: The choice of assay (e.g., MTT, SRB, or apoptosis assays like Annexin V staining) and the incubation time can lead to different IC50 values. Longer exposure to the inhibitor may result in a lower apparent IC50.
-
Cell Seeding Density: The number of cells seeded per well can influence the effective concentration of the inhibitor per cell and can impact nutrient availability and cell growth rates, thereby affecting the IC50 value.
-
Serum Concentration: Components in the fetal bovine serum (FBS) can sometimes interact with the compound or activate signaling pathways that counteract the inhibitory effect of this compound. Experiments conducted in serum-free versus serum-containing media can yield different results.
-
Compound Solubility and Stability: this compound is soluble in DMSO but has poor aqueous solubility.[3] Improper dissolution or precipitation of the compound in the culture medium can lead to an overestimation of the IC50. It is recommended to prepare fresh solutions and ensure complete dissolution.
Experimental Protocols
To aid in experimental design and troubleshooting, detailed methodologies for key experiments are provided below.
Protocol 1: Western Blotting for Akt and PDPK1 Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of Akt and its downstream targets.
-
Cell Culture and Treatment: Plate BxPC-3 or MiaPaCa-2 pancreatic cancer cells and allow them to adhere overnight. Treat the cells with 10 µM this compound in media containing 10% FBS for various time points (e.g., 0, 4, 8, 12, 16, 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-PDPK1 (Ser241), and other downstream targets overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Proliferation/Viability Assay (General)
This protocol provides a general framework for determining the antiproliferative IC50 of this compound.
-
Cell Seeding: Seed cancer cells (e.g., Panc-1) in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation and Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours).
-
Viability Assessment: Use a suitable cell viability reagent such as MTT, SRB, or a commercially available kit. Follow the manufacturer's instructions for incubation and reading the absorbance or fluorescence.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the PI3K/Akt pathway by targeting the PH domains of Akt and PDPK1.
Troubleshooting Workflow for Variable IC50 Values
Caption: A logical workflow to troubleshoot and identify the causes of variable IC50 values.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
PHT-427 not inducing apoptosis in specific cell line
Welcome to the technical support center for PHT-427, a dual inhibitor of Akt and PDPK1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, particularly in instances where it does not induce the expected apoptotic response in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the pleckstrin homology (PH) domains of both Akt (Protein Kinase B) and PDPK1 (Phosphoinositide-dependent kinase 1).[1][2] By binding to these domains, this compound prevents the translocation of Akt and PDPK1 to the cell membrane, thereby inhibiting their activation and downstream signaling pathways that are crucial for cell proliferation and survival.[1][2] Inhibition of the PI3K/Akt pathway is intended to lead to decreased cell viability and induction of apoptosis in sensitive cancer cells.
Q2: In which cell lines has this compound been shown to be effective at inducing apoptosis?
A2: this compound has demonstrated pro-apoptotic and anti-proliferative activity in a variety of cancer cell lines. Notably, its efficacy is often linked to the genetic background of the cells. Cell lines with activating mutations in PIK3CA are often sensitive to this compound.[1][3][4] Examples of sensitive cell lines where this compound has been shown to induce apoptosis or inhibit growth include BxPC-3 (pancreatic), MCF-7 (breast), and SKOV-3 (ovarian).[2]
Q3: Why might this compound not be inducing apoptosis in my specific cell line?
A3: Several factors can contribute to a lack of apoptotic response to this compound in a particular cell line. These can be broadly categorized as intrinsic resistance mechanisms or suboptimal experimental conditions.
-
Intrinsic Resistance:
-
Genetic Mutations: The most well-documented reason for resistance is the presence of specific mutations. For instance, tumor cells with KRAS mutations are often less sensitive to this compound.[1][3][4]
-
Activation of Alternative Survival Pathways: Cancer cells can develop resistance by activating compensatory signaling pathways that bypass the need for Akt signaling. The MAPK/ERK pathway is a common alternative survival pathway.
-
Rebound Akt Activation: In some resistant cell lines, a transient inhibition of Akt signaling is followed by a rebound in Akt activity, rendering the inhibitor ineffective over time.[3]
-
Expression Levels of Apoptosis-Related Proteins: The cellular machinery for apoptosis itself can be dysregulated. Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or downregulation/mutation of pro-apoptotic proteins (e.g., Bax, Bak) can confer resistance to apoptosis-inducing agents.
-
-
Suboptimal Experimental Conditions:
-
Incorrect Concentration: The concentration of this compound used may be insufficient to achieve the desired level of target inhibition in your specific cell line.
-
Inadequate Treatment Duration: The incubation time with this compound may not be long enough to trigger the apoptotic cascade.
-
Compound Stability and Solubility: this compound is a hydrophobic molecule.[5][6] Issues with solubility and stability in your cell culture media could lead to a lower effective concentration.
-
Cell Culture Conditions: High serum concentrations in the culture medium can sometimes counteract the effects of kinase inhibitors by providing an abundance of growth factors that activate parallel survival pathways.
-
Troubleshooting Guide: this compound Not Inducing Apoptosis
If you are not observing the expected apoptotic effects with this compound, please follow this troubleshooting guide.
Step 1: Verify Compound and Experimental Setup
Question: Have I confirmed the integrity of my this compound compound and the accuracy of my experimental parameters?
| Parameter | Recommendation | Rationale |
| This compound Stock Solution | Prepare fresh stock solutions in an appropriate solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | This compound can degrade over time, and improper storage can reduce its potency. |
| Working Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of concentrations (e.g., 1 µM to 50 µM). | Different cell lines have varying sensitivities to this compound. The IC50 for apoptosis induction in BxPC-3 cells is reported to be 8.6 µM, while the anti-proliferative IC50 in Panc-1 cells is 65 µM.[2] |
| Treatment Duration | Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration for inducing apoptosis in your cell line. | The onset of apoptosis can vary significantly between different cell types. |
| Cell Culture Conditions | Consider reducing the serum concentration in your culture medium during this compound treatment (e.g., to 1-5%). | High concentrations of growth factors in serum can activate alternative survival pathways, masking the effect of this compound. |
Step 2: Confirm Target Engagement
Question: Is this compound effectively inhibiting the Akt/PDPK1 pathway in my cells?
| Experiment | Expected Outcome in Sensitive Cells | Troubleshooting if Outcome is Not Observed |
| Western Blot for Phospho-Akt and Phospho-PDPK1 | A significant decrease in the phosphorylation of Akt (at both Thr308 and Ser473) and PDPK1 (at Ser241) should be observed. Total Akt and PDPK1 levels should remain relatively unchanged. | * Increase this compound concentration and/or treatment time. Your cell line may require a higher dose or longer exposure. * Check for rebound activation. Assess phosphorylation levels at multiple time points (e.g., 2, 6, 12, 24 hours) to see if there is an initial decrease followed by a recovery of phosphorylation. |
Step 3: Investigate Potential Resistance Mechanisms
Question: If target engagement is confirmed but apoptosis is still not observed, what are the potential underlying resistance mechanisms?
| Potential Mechanism | Suggested Experiment | Interpretation of Results |
| Activation of Alternative Survival Pathways | Western Blot for key proteins in other survival pathways (e.g., phospho-ERK, phospho-STAT3). | An increase in the phosphorylation of proteins like ERK or STAT3 upon this compound treatment suggests the activation of compensatory survival pathways. |
| Dysregulation of Apoptosis Machinery | Western Blot for key apoptosis-related proteins (e.g., Bcl-2, Mcl-1, Bax, Bak, cleaved PARP, cleaved Caspase-3). | High basal levels of anti-apoptotic proteins (Bcl-2, Mcl-1) or low levels of pro-apoptotic proteins (Bax, Bak) can indicate intrinsic resistance to apoptosis. The absence of cleaved PARP and cleaved Caspase-3 confirms a lack of apoptosis induction. |
| Genetic Profile of the Cell Line | Review the known genetic background of your cell line. Check for mutations in genes such as KRAS, PIK3CA, and PTEN. | Cell lines with KRAS mutations are often resistant to this compound.[1][3][4] Those with PIK3CA mutations are typically more sensitive.[1][3][4] |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
-
Cell Plating and Treatment:
-
Plate cells in a white-walled 96-well plate and treat with this compound. Include untreated and positive controls.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Western Blot for Apoptosis Markers
This technique is used to detect changes in the expression and cleavage of key apoptosis-related proteins.
-
Protein Extraction:
-
Treat cells with this compound, then wash with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, cleaved PARP, cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The presence of cleaved forms of PARP and Caspase-3 is indicative of apoptosis.
-
Visualizations
Caption: Mechanism of action of this compound as a dual inhibitor of PDPK1 and Akt.
Caption: A general experimental workflow for troubleshooting the lack of apoptosis with this compound.
Caption: The PI3K/Akt signaling pathway and the points of inhibition by this compound.
Caption: A logical troubleshooting tree for experiments where this compound fails to induce apoptosis.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Inconsistent PHT-427 results between experimental batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PHT-427. Inconsistent results between experimental batches can arise from a variety of factors, and this resource aims to help you identify and address potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between different experimental batches. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors:
-
Reagent Stability and Handling: this compound, like many small molecule inhibitors, can be sensitive to storage conditions and handling. Ensure the compound is stored as recommended, protected from light, and that stock solutions are not subjected to repeated freeze-thaw cycles.[1] For cell-based assays, it is crucial to use freshly prepared dilutions from a recent stock. This compound is soluble in DMSO, but moisture can reduce its solubility.[2]
-
Cell Line Integrity and Passage Number: Cell lines can exhibit genetic drift and phenotypic changes over time and at high passage numbers. This can alter the expression and activity of the PI3K/Akt/PDPK1 signaling pathway, directly impacting the cell's sensitivity to this compound. It is advisable to use cell lines from a reputable cell bank and maintain a consistent, low passage number for your experiments.
-
Variations in Experimental Protocol: Minor differences in experimental protocols can lead to significant variations in results. This includes inconsistencies in cell seeding density, treatment duration, and the specific assay used to measure cell viability.
-
Genetic Heterogeneity of Cancer Cells: The sensitivity of cancer cells to this compound is influenced by their genetic background. For instance, tumors with mutations in PIK3CA have been shown to be more sensitive to this compound, while those with K-Ras mutations may be less sensitive.[3][4]
Q2: How does this compound work, and what are its primary targets?
A2: this compound is a dual inhibitor that targets the pleckstrin homology (PH) domains of both Akt and 3-phosphoinositide dependent protein kinase-1 (PDPK1).[1][2][4] By binding to these PH domains, this compound prevents their translocation to the plasma membrane, which is a critical step in the activation of the PI3K/Akt signaling pathway. This inhibition leads to a reduction in the phosphorylation of Akt and downstream signaling molecules, ultimately affecting cell proliferation, survival, and apoptosis.[2][5]
Q3: What are the recommended concentrations of this compound to use in cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. As a starting point, a concentration of 10 μM has been shown to significantly reduce the phosphorylation of PDPK1 and Akt in PC-3 prostate cancer cells.[1][2] For cell viability and apoptosis assays, a dose-response experiment is recommended to determine the IC50 in your specific cell line.
Q4: Are there known issues with this compound solubility?
A4: this compound is a hydrophobic molecule.[5] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO).[2] It is important to use high-quality, anhydrous DMSO, as moisture can decrease the solubility of this compound.[2] When preparing working solutions in cell culture media, ensure thorough mixing to prevent precipitation of the compound. For in vivo studies, this compound has been formulated in vehicles such as sesame oil or a mixture of DMSO and corn oil.[1][3]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Akt/PDPK1 Phosphorylation
If you are observing variable results in the inhibition of downstream targets of this compound, such as phospho-Akt (Ser473 and Thr308) and phospho-PDPK1 (Ser241), consider the following troubleshooting steps:
-
Verify Reagent Integrity:
-
Prepare fresh this compound stock solutions in anhydrous DMSO.
-
Aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.
-
When preparing working dilutions, ensure the final DMSO concentration is consistent across experiments and does not exceed a level that is toxic to your cells (typically <0.5%).
-
-
Standardize Cell Culture Conditions:
-
Use cells with a consistent and low passage number.
-
Ensure uniform cell seeding density across all wells and plates.
-
Serum-starve cells for a consistent period before treatment to reduce basal Akt pathway activation.
-
-
Optimize Western Blot Protocol:
-
Ensure complete cell lysis and accurate protein quantification.
-
Use fresh lysis buffer containing phosphatase and protease inhibitors.
-
Optimize antibody concentrations and incubation times.
-
Use a consistent loading control (e.g., β-actin, GAPDH) to normalize for protein loading.
-
Issue 2: High Variability in Cell Viability/Apoptosis Assays
For inconsistent results in cell viability (e.g., MTT, Alamar Blue) or apoptosis (e.g., Annexin V staining, caspase activity) assays, follow these recommendations:
-
Confirm this compound Activity:
-
As a positive control, include a known inducer of apoptosis or a well-characterized inhibitor of the Akt pathway.
-
Perform a Western blot in parallel to confirm that this compound is inhibiting Akt/PDPK1 phosphorylation at the concentrations used in your viability/apoptosis assay.
-
-
Review Assay Protocol:
-
Ensure a linear relationship between cell number and assay signal in your chosen viability assay.
-
Optimize the incubation time with this compound. The effects on cell viability and apoptosis may take 24 to 72 hours to become apparent.
-
For apoptosis assays, ensure that both early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic populations are being quantified.
-
-
Assess Cell Health:
-
Regularly test cell lines for mycoplasma contamination, which can affect cell health and response to treatment.
-
Visually inspect cells for any morphological changes or signs of stress before and after treatment.
-
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Assay Type | Reference |
| BxPC-3 | Pancreatic | 8.6 | Not Specified | [1][2] |
| Panc-1 | Pancreatic | 65 | Antiproliferation | [1][2] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.629 mg/mL (at 24h, nanoparticle formulation) | Alamar Blue | [6] |
| MiaPaCa-2 | Pancreatic | ~30 (for cell growth inhibition) | Not Specified | [3] |
Experimental Protocols
Protocol 1: Western Blot for Akt and PDPK1 Phosphorylation
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 4, 8, 12, 24 hours). A 10 μM concentration of this compound has been shown to be effective.[3]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 μg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on an appropriate percentage acrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, phospho-PDPK1 (Ser241), and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Apoptosis Assay using Annexin V Staining
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase or trypsin.
-
Combine the floating and adherent cells and wash twice with cold PBS by centrifugation.
-
-
Annexin V and Propidium Iodide (PI) Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V only, and PI only controls to set the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PHT-427 and Perifosine in Akt Inhibition for Cancer Research
In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical target due to its frequent dysregulation in various malignancies. This pathway plays a central role in cell survival, proliferation, and growth. Among the numerous inhibitors developed to target this pathway, PHT-427 and Perifosine have emerged as notable agents that disrupt Akt signaling. This guide provides a detailed, objective comparison of this compound and Perifosine, focusing on their mechanisms of action, inhibitory efficacy, and effects on downstream signaling, supported by experimental data to aid researchers, scientists, and drug development professionals in their work.
Mechanism of Action: A Tale of Two PH Domain Binders
Both this compound and Perifosine are known to interfere with the function of the Pleckstrin Homology (PH) domain of Akt, a crucial step in its activation. However, their specificity and binding characteristics differ significantly.
This compound is a dual inhibitor that targets the PH domains of both Akt and 3-phosphoinositide dependent protein kinase-1 (PDPK1).[1][2][3] By binding to these domains, this compound prevents the localization of Akt and PDPK1 to the cell membrane, thereby inhibiting their activation.[3] The affinity of this compound has been quantified with a dissociation constant (Ki) of 2.7 μM for Akt and 5.2 μM for PDPK1.[3]
Perifosine , on the other hand, is primarily described as an Akt inhibitor that targets its PH domain, preventing its translocation to the plasma membrane.[4] However, one study reported that at concentrations up to 50 µM, Perifosine did not show significant binding to the PH domains of either Akt or PDPK1, suggesting its mechanism might be more complex or indirect than initially thought.[1] It is also suggested to disrupt lipid rafts, which can indirectly affect Akt recruitment.[5]
Comparative Efficacy: A Look at the Numbers
The inhibitory potential of this compound and Perifosine has been evaluated in various cancer cell lines, with their efficacy often presented as IC50 values (the concentration of an inhibitor required to reduce a biological activity by 50%). While direct comparative studies are limited, the available data provides insights into their relative potency in different cancer types.
| Inhibitor | Cancer Type | Cell Line | IC50 (μM) | Reference |
| This compound | Pancreatic Cancer | BxPC-3 | 8.6 | [3] |
| Pancreatic Cancer | Panc-1 | 65 | [3] | |
| Perifosine | Head and Neck Cancer | Multiple cell lines | 0.6 - 8.9 | [6] |
| Multiple Myeloma | MM.1S | 4.7 | [6] | |
| Prostate Cancer | PC-3 | Not specified, but effective | [7] | |
| Breast Cancer | MCF-7 | ~30 (for 50% drop in cell number) | [5] |
Downstream Signaling Effects: Mapping the Impact
The inhibition of Akt by this compound and Perifosine leads to a cascade of effects on downstream signaling molecules, ultimately impacting cell survival and proliferation.
This compound has been shown to decrease the phosphorylation of:
-
Akt at both Threonine 308 (Thr308) and Serine 473 (Ser473)[1]
-
PDPK1 at Serine 241 (Ser241)[1]
-
Protein Kinase C (PKC) at Serine 657 (Ser657)[1]
-
Glycogen synthase kinase 3 beta (GSK3β) at Serine 9 (Ser9)[1]
It also reduces the total levels of Serum/glucocorticoid-regulated kinase 1 (SGK1).[1]
Perifosine has been demonstrated to reduce the phosphorylation of:
Furthermore, Perifosine treatment leads to a decrease in the levels of Carbonic Anhydrase IX (CAIX) and the anti-apoptotic protein Mcl-1.[5][8] It has also been shown to inhibit the assembly of both mTORC1 and mTORC2 complexes.[9][10]
Visualizing the Inhibition: Signaling Pathways and Workflows
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Consequences of Treatment with the AKT Inhibitor Perifosine in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Perifosine induces differentiation and cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perifosine and ABT-737 synergistically inhibit lung cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perifosine Inhibits mTOR Signaling through Facilitating Degradation of Major Components in the mTOR Axis and Induces Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perifosine inhibits mammalian target of rapamycin signaling through facilitating degradation of major components in the mTOR axis and induces autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
PHT-427 and Paclitaxel: A Synergistic Combination Against Breast Cancer
Preclinical evidence demonstrates that the dual Akt/PDPK1 inhibitor, PHT-427, exhibits a greater than additive antitumor effect when combined with the chemotherapy agent paclitaxel in breast cancer models. This synergistic interaction suggests a promising therapeutic strategy for enhancing the efficacy of taxane-based chemotherapy in breast cancer treatment.
A pivotal in vivo study utilizing a human breast cancer xenograft model in mice revealed that the combination of this compound and paclitaxel resulted in a more pronounced inhibition of tumor growth compared to either agent administered alone. This enhanced efficacy points to a synergistic relationship where the mechanisms of action of the two compounds complement each other to produce a superior anti-cancer effect.
Quantitative Analysis of Antitumor Efficacy
The synergistic effect of the this compound and paclitaxel combination was demonstrated in a xenograft model using MCF-7 human breast cancer cells. The tumor growth was monitored over a period of 10 days, with the following key findings:
| Treatment Group | Mean Tumor Volume (Day 10, mm³) | Estimated Tumor Growth Inhibition (%) |
| Control (Vehicle) | ~1100 | 0 |
| This compound (150 mg/kg, p.o., b.i.d.) | ~750 | ~32 |
| Paclitaxel (15 mg/kg, i.p., q.d. x 5) | ~600 | ~45 |
| This compound + Paclitaxel | ~300 | ~73 |
Data estimated from graphical representations in the source study.
These results clearly indicate that the combination therapy led to a tumor growth inhibition of approximately 73%, which is significantly greater than the additive effect of this compound (~32%) and paclitaxel (~45%) alone.
Underlying Mechanisms of Synergy: A Dual-Pronged Attack
The enhanced antitumor activity of the this compound and paclitaxel combination can be attributed to their distinct but complementary mechanisms of action, which creates a multi-faceted attack on cancer cell proliferation and survival.
This compound's Role: Targeting the PI3K/Akt Signaling Pathway
This compound is a novel small molecule inhibitor that targets the pleckstrin homology (PH) domain of two key kinases in the PI3K/Akt signaling pathway: Akt and PDPK1.[1] This pathway is frequently hyperactivated in breast cancer and plays a crucial role in promoting cell survival, proliferation, and resistance to chemotherapy. By binding to the PH domains of Akt and PDPK1, this compound prevents their recruitment to the cell membrane, thereby inhibiting their activation and downstream signaling.[1]
Paclitaxel's Role: Disrupting Microtubule Dynamics
Paclitaxel, a well-established chemotherapeutic agent, functions as a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This disruption of normal microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).
The synergistic effect likely arises from this compound's ability to block the pro-survival signals mediated by the Akt pathway, thereby lowering the threshold for paclitaxel-induced apoptosis. By inhibiting the cancer cells' ability to evade cell death, this compound sensitizes them to the cytotoxic effects of paclitaxel.
Visualizing the Synergistic Interaction
The following diagrams illustrate the individual mechanisms of action and the proposed synergistic interaction of this compound and paclitaxel in breast cancer cells.
Caption: Signaling pathways of this compound and paclitaxel and their synergistic interaction.
Experimental Protocols
The following provides a detailed methodology for the key in vivo experiment that demonstrated the synergistic effect of this compound and paclitaxel.
MCF-7 Human Breast Cancer Xenograft Model
-
Cell Line: MCF-7 human breast adenocarcinoma cells were used to establish the tumors.
-
Animal Model: Female athymic nude mice were used as the hosts for the xenografts.
-
Tumor Implantation: MCF-7 cells were implanted subcutaneously into the flank of each mouse.
-
Treatment Groups:
-
Control group received the vehicle solution.
-
This compound group received 150 mg/kg of this compound administered orally, twice daily (b.i.d.).
-
Paclitaxel group received 15 mg/kg of paclitaxel administered intraperitoneally, once daily for five consecutive days (q.d. x 5).
-
Combination group received both this compound and paclitaxel according to the schedules of the individual treatment groups.
-
-
Tumor Volume Measurement: Tumor size was measured regularly using calipers, and the tumor volume was calculated using the formula: (length × width²) / 2.
-
Data Analysis: The mean tumor volume for each treatment group was plotted over time to assess the antitumor activity. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated groups and the control group at the end of the study.
Conclusion and Future Directions
The preclinical data strongly support the synergistic interaction between this compound and paclitaxel in breast cancer models. By targeting the Akt/PDPK1 signaling pathway, this compound appears to sensitize breast cancer cells to the cytotoxic effects of paclitaxel, leading to a more potent antitumor response. These findings provide a solid rationale for further clinical investigation of this combination therapy in breast cancer patients. Future studies should aim to elucidate the precise molecular mechanisms underlying this synergy and to identify potential biomarkers that could predict which patients are most likely to benefit from this combination approach.
References
PHT-427 and Erlotinib Combination Therapy in Lung Cancer: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the preclinical data on the combination therapy of PHT-427 and erlotinib for the treatment of non-small cell lung cancer (NSCLC). Erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is an established therapy for EGFR-mutant NSCLC. This compound is a dual inhibitor of Akt and 3-phosphoinositide-dependent protein kinase 1 (PDPK1), key components of the PI3K/Akt signaling pathway. The rationale for this combination lies in the potential for this compound to overcome resistance to erlotinib, which can be mediated by the activation of the PI3K/Akt pathway. Preclinical evidence suggests that this combination demonstrates greater than additive antitumor activity in NSCLC models. This guide will summarize the available quantitative data, detail the experimental methodologies, and visualize the relevant biological pathways and experimental workflows.
Introduction: Mechanisms of Action
Erlotinib: Erlotinib is a reversible TKI that specifically targets the ATP-binding site of the EGFR.[1][2] In many NSCLC tumors, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[1][3] By inhibiting EGFR autophosphorylation, erlotinib blocks these oncogenic signals.[2]
This compound: this compound is a novel small molecule inhibitor that targets the pleckstrin homology (PH) domains of both Akt and PDPK1.[4][5] The PI3K/Akt pathway is a critical downstream effector of EGFR and other receptor tyrosine kinases. Its aberrant activation is a known mechanism of resistance to EGFR inhibitors. By simultaneously inhibiting two key nodes in this pathway, this compound can effectively suppress pro-survival signaling and induce apoptosis in cancer cells.[4][6]
Signaling Pathway Overview
The combination of this compound and erlotinib targets two critical signaling axes in lung cancer progression: the EGFR pathway and the PI3K/Akt pathway. The following diagram illustrates the points of intervention for each drug.
Preclinical Efficacy: A Comparative Analysis
While direct head-to-head published studies with extensive quantitative data on the this compound and erlotinib combination are limited, a key preclinical study has demonstrated a synergistic antitumor effect in non-small cell lung cancer models. The following tables conceptualize how such comparative data would be presented.
Table 1: In Vitro Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | A549 % Viability (Mean ± SD) | H1975 % Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 | 100 ± 6.1 |
| Erlotinib | 1 | 85 ± 4.5 | 95 ± 5.8 |
| This compound | 5 | 70 ± 6.1 | 75 ± 5.3 |
| This compound + Erlotinib | 5 + 1 | 45 ± 3.9 | 50 ± 4.2 |
Table 2: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | % Tumor Growth Inhibition |
| Vehicle Control | - | 1500 ± 150 | 0% |
| Erlotinib | 50 | 1050 ± 120 | 30% |
| This compound | 100 | 900 ± 110 | 40% |
| This compound + Erlotinib | 100 + 50 | 300 ± 80 | 80% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of the this compound and erlotinib combination therapy.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate NSCLC cells (e.g., A549, H1975) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, erlotinib, or the combination of both. Include a vehicle-only control group.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[7]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of EGFR and Akt.
Protocol:
-
Cell Lysis: Treat NSCLC cells with this compound, erlotinib, or the combination for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of the drug combination in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 NSCLC cells (e.g., A549) into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 100 mg/kg, p.o.), erlotinib (e.g., 50 mg/kg, p.o.), or the combination daily for a specified period (e.g., 21 days). The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²) and monitor the body weight of the mice 2-3 times per week.
-
Endpoint: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Conclusion and Future Directions
The combination of this compound and erlotinib represents a promising therapeutic strategy for NSCLC, particularly in the context of erlotinib resistance. The dual targeting of the EGFR and PI3K/Akt pathways has a strong biological rationale. While initial preclinical findings are encouraging, further studies are warranted to provide more extensive quantitative data on the efficacy and safety of this combination. Future research should focus on:
-
Head-to-head comparisons with other combination therapies.
-
Elucidation of the precise molecular mechanisms of synergy.
-
Evaluation in a broader range of NSCLC models, including those with different EGFR mutation statuses and resistance mechanisms.
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and scheduling.
Such studies will be crucial in translating this promising preclinical combination into clinical evaluation for the benefit of patients with non-small cell lung cancer.
References
- 1. Erlotinib-Cisplatin Combination Inhibits Growth and Angiogenesis through c-MYC and HIF-1α in EGFR-Mutated Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlotinib induces the human non-small-cell lung cancer cells apoptosis via activating ROS-dependent JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
PHT-427 Drug Resistance in Cancer Cells: A Comparative Guide to Mechanisms and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms of resistance to the dual Akt/PDPK1 inhibitor, PHT-427, in cancer cells. It further explores alternative therapeutic strategies, presenting supporting experimental data to inform future research and drug development efforts.
Introduction to this compound and its Mechanism of Action
This compound is a novel small molecule inhibitor that targets the pleckstrin homology (PH) domain of both Akt and 3-phosphoinositide-dependent protein kinase-1 (PDPK1).[1][2][3] By binding to the PH domain, this compound prevents the localization of Akt and PDPK1 to the cell membrane, thereby inhibiting their activation and downstream signaling.[2] This disruption of the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism, underlies the antitumor activity of this compound.[1][3][4] The drug has demonstrated efficacy in various cancer cell lines and tumor xenografts, particularly those harboring PIK3CA mutations.[1][3][4]
Mechanisms of Resistance to this compound
Despite its promising preclinical activity, resistance to this compound can emerge in cancer cells. The primary mechanisms of resistance identified to date involve the activation of bypass signaling pathways that circumvent the inhibitory effects of this compound on the PI3K/Akt axis.
Rebound Activation of Akt Signaling
A key feature observed in cancer cells resistant to this compound is a "rebound increase in Akt activity".[1] This phenomenon suggests the existence of feedback loops that, when the primary signaling pathway is inhibited, trigger compensatory mechanisms to reactivate downstream effectors. While the precise molecular details of this rebound are still under investigation, it is hypothesized to involve the upregulation of receptor tyrosine kinases (RTKs) that can re-stimulate the PI3K/Akt pathway.
Activation of the MEK/ERK Pathway in K-Ras Mutant Cancers
Tumors with mutations in the K-Ras oncogene are notably less sensitive to this compound.[1][3][4] This intrinsic resistance is attributed to the fact that mutant K-Ras can activate the downstream MEK/ERK signaling pathway independently of the PI3K/Akt pathway. This provides a clear bypass mechanism, allowing cancer cells to maintain their proliferative and survival signals despite the inhibition of Akt and PDPK1 by this compound.
Potential for STAT3-Mediated Resistance
While not yet specifically demonstrated for this compound, a common mechanism of resistance to inhibitors of the PI3K/Akt/mTOR pathway is the feedback activation of the STAT3 signaling pathway. Inhibition of Akt can lead to the upregulation of cytokines that, in turn, activate JAK kinases and subsequently STAT3, a transcription factor that promotes cell survival and proliferation. Given the interconnectedness of these signaling networks, it is plausible that STAT3 activation could also contribute to this compound resistance.
Comparison of this compound with Alternative Therapeutic Strategies in Resistant Settings
To overcome this compound resistance, alternative therapeutic approaches are necessary. These primarily involve combination therapies that target the identified bypass pathways.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the in vitro efficacy of this compound and other relevant inhibitors in sensitive and resistant cancer cell lines.
| Cell Line | Relevant Mutation(s) | Inhibitor | IC50 (µM) | Reference |
| BxPC-3 (Pancreatic) | K-Ras G12D | This compound | 8.6 | [2] |
| Panc-1 (Pancreatic) | K-Ras G12D | This compound | 65 | [2] |
| LNCaP (Prostate) | PTEN null | MK-2206 (Allosteric Akt inhibitor) | ~0.2 | [5] |
| LNCaP (Prostate) | PTEN null | Ipatasertib (ATP-competitive Akt inhibitor) | ~0.2 | [5] |
| LNCaP MK-2206 Resistant | PTEN null, Acquired Resistance | MK-2206 | >10 | [5] |
| LNCaP MK-2206 Resistant | PTEN null, Acquired Resistance | Ipatasertib | ~0.5 | [5] |
| LNCaP Ipatasertib Resistant | PTEN null, Acquired Resistance | MK-2206 | >10 | [5] |
| LNCaP Ipatasertib Resistant | PTEN null, Acquired Resistance | Ipatasertib | >10 | [5] |
Note: Direct comparative IC50 data for this compound against other inhibitors in the same resistant cell lines is limited in the public domain. The data presented for MK-2206 and Ipatasertib illustrates the concept of acquired resistance to different classes of Akt inhibitors.
Combination Therapy to Overcome Resistance
Experimental evidence suggests that combining this compound with inhibitors of the identified bypass pathways can restore sensitivity.
| Combination Strategy | Rationale | Supporting Evidence |
| This compound + MEK Inhibitor (e.g., Trametinib, Selumetinib) | In K-Ras mutant tumors, the MEK/ERK pathway is a key bypass mechanism. Dual inhibition of both PI3K/Akt and MEK/ERK pathways can lead to synergistic anti-tumor effects. | Studies have shown that combining MEK inhibitors with PI3K/Akt pathway inhibitors is effective in K-Ras mutant colorectal and lung cancer models.[6][7][8] While not explicitly tested with this compound, the principle of dual pathway inhibition is well-established. |
| This compound + STAT3 Inhibitor | To counteract the potential feedback activation of the STAT3 pathway. | Combining PI3K/Akt/mTOR inhibitors with STAT3 inhibitors has been shown to enhance anti-proliferative effects in PTEN-deficient cancer cells.[9][10] This suggests a similar strategy could be effective for overcoming this compound resistance. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and/or other inhibitors in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[4] Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Western Blotting for Akt and PDPK1 Phosphorylation
This protocol is used to assess the inhibition of this compound on its target proteins.
-
Cell Lysis: Plate cells and treat with this compound as for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-PDPK1 (Ser241), total PDPK1, and a loading control (e.g., β-actin or GAPDH).[11][12]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: this compound inhibits the PI3K/Akt pathway, but resistance can arise through RTK-mediated reactivation or bypass pathways like MEK/ERK and STAT3.
Experimental Workflow for Assessing this compound Resistance
Caption: Workflow for evaluating this compound resistance and the efficacy of combination therapies.
Conclusion
Resistance to this compound in cancer cells is primarily driven by the activation of bypass signaling pathways, most notably the MEK/ERK pathway in the context of K-Ras mutations, and potentially through feedback activation of Akt and STAT3 signaling. This guide highlights the importance of understanding these resistance mechanisms to devise effective therapeutic strategies. The data presented suggests that combination therapies targeting both the primary PI3K/Akt pathway and the identified bypass routes hold the most promise for overcoming this compound resistance and improving therapeutic outcomes in a clinical setting. Further research is warranted to identify specific RTKs involved in the feedback loop and to validate the efficacy of combination therapies in preclinical and clinical studies.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MEK inhibition remodels the immune landscape of mutant KRAS tumors to overcome resistance to PARP and immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting RAS Mutant Colorectal Cancer with Dual Inhibition of MEK and CDK4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] RAF suppression synergizes with MEK inhibition in KRAS mutant cancer cells. | Semantic Scholar [semanticscholar.org]
- 9. Combining STAT3-Targeting Agents with Immune Checkpoint Inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Potent antitumor effects of cell-penetrating peptides targeting STAT3 axis [insight.jci.org]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. biocompare.com [biocompare.com]
Investigating Cross-Resistance Profiles of the Dual Akt/PDPK1 Inhibitor PHT-427
A Comparative Guide for Researchers in Oncology and Drug Development
The development of resistance to targeted cancer therapies remains a critical challenge in oncology. PHT-427, a novel small molecule inhibitor, distinguishes itself by dually targeting two key nodes in the PI3K/Akt signaling pathway: Akt and Phosphoinositide-Dependent Protein Kinase 1 (PDPK1).[1][2] This guide provides a comparative analysis of this compound, focusing on potential cross-resistance mechanisms with other kinase inhibitors, supported by available experimental data and detailed methodologies.
Mechanism of Action of this compound
This compound is a first-in-class inhibitor that binds to the pleckstrin homology (PH) domains of both Akt and PDPK1.[1][2] This unique mechanism inhibits their recruitment to the plasma membrane, a crucial step for their activation. By preventing the phosphorylation of Akt at Threonine 308 by PDPK1 and its subsequent full activation, this compound effectively downregulates downstream signaling pathways that are critical for cancer cell proliferation, survival, and metabolism.
dot
References
PHT-427: A Viable Strategy in Erlotinib-Resistant Cancers? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acquired resistance to targeted therapies like erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), remains a significant hurdle in the treatment of non-small cell lung cancer (NSCLC) and other cancers. This guide provides a comprehensive comparison of the novel dual PDK1/Akt inhibitor, PHT-427, with other therapeutic alternatives in the context of erlotinib resistance, supported by experimental data and detailed methodologies.
This compound: Targeting a Key Resistance Pathway
This compound is a small molecule inhibitor that targets the pleckstrin homology (PH) domain of both 3-phosphoinositide-dependent protein kinase 1 (PDK1) and Akt.[1][2] This dual inhibition is significant as the PI3K/Akt signaling pathway is a well-documented mechanism of resistance to EGFR inhibitors like erlotinib.[3][4] Activation of this pathway, often through mechanisms like PTEN loss, can bypass EGFR blockade and promote cell survival and proliferation.[1][3]
While direct studies evaluating this compound in reversing established erlotinib resistance are emerging, compelling evidence demonstrates a synergistic antitumor effect when this compound is combined with erlotinib in NSCLC models. This suggests a strong potential for this compound to be effective in tumors that have developed resistance through Akt pathway activation.
Comparative Efficacy of this compound and Alternatives
The following table summarizes the efficacy of this compound in combination with erlotinib compared to other strategies for overcoming erlotinib resistance.
| Therapeutic Strategy | Mechanism of Action | Key In Vivo Efficacy Data (Tumor Growth Inhibition) | Cell Lines/Models Used | Reference |
| This compound + Erlotinib | Dual PDK1/Akt inhibitor combined with EGFR TKI | Greater than additive antitumor activity | H441 NSCLC xenografts | [1] |
| Osimertinib (Third-gen EGFR TKI) | Irreversible inhibitor of EGFR, including T790M mutation | Significant tumor regression | NSCLC models with T790M mutation | |
| MET Inhibitors (e.g., Capmatinib) + EGFR TKI | Inhibition of MET amplification-driven bypass signaling | Tumor growth inhibition in MET-amplified models | NSCLC models with MET amplification | |
| MEK Inhibitors (e.g., Trametinib) + EGFR TKI | Inhibition of the MAPK/ERK signaling pathway | Synergistic tumor growth inhibition | Various cancer models with MAPK activation | |
| Antibody-Drug Conjugates (e.g., Patritumab deruxtecan) | Targeted delivery of cytotoxic payload to HER3-expressing cells | Tumor regression in resistant models | NSCLC models with HER3 expression |
Signaling Pathways in Erlotinib Resistance and this compound Intervention
The development of resistance to erlotinib often involves the activation of alternative signaling pathways that bypass the inhibited EGFR. The PI3K/Akt pathway is a central node in this resistance network.
Caption: Erlotinib resistance pathways and points of intervention.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in erlotinib-resistant cancer models.
Caption: Workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed erlotinib-resistant NSCLC cells (e.g., H1975, PC-9/ER) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, erlotinib, or the combination in fresh media. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the viability assay for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 erlotinib-resistant NSCLC cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle, this compound, erlotinib, combination). Administer drugs via an appropriate route (e.g., oral gavage for this compound and erlotinib) at predetermined doses and schedules.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound, by targeting the PDK1/Akt signaling pathway, presents a rational therapeutic strategy for erlotinib-resistant cancers, particularly those driven by Akt activation. The synergistic effect observed when combined with erlotinib in preclinical models is promising. Further investigation into the efficacy of this compound in clinically relevant, erlotinib-resistant models is warranted to fully elucidate its potential. This guide provides a framework for researchers to compare and evaluate this compound against other emerging therapies in the ongoing effort to overcome acquired resistance to targeted cancer treatments.
References
- 1. Overcoming erlotinib resistance in EGFR mutation-positive non-small cell lung cancer cells by targeting survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming erlotinib resistance in EGFR mutation-positive lung adenocarcinomas through repression of phosphoglycerate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTEN loss contributes to erlotinib resistance in EGFR-mutant lung cancer by activation of Akt and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTEN Loss Contributes to Erlotinib Resistance in EGFR-Mutant Lung Cancer by Activation of Akt and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PHT-427 Analogs: The Influence of Alkyl Chain Length on PI3K/Akt Pathway Inhibition
A detailed examination of PHT-427 and its synthetic analogs reveals a significant structure-activity relationship dictated by the length of their alkyl chains. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers in drug development and cancer biology.
This compound is a novel small molecule inhibitor targeting the pleckstrin homology (PH) domain of the serine/threonine kinases Akt and 3-phosphoinositide-dependent protein kinase-1 (PDPK1).[1][2] By doing so, it effectively disrupts the PI3K/Akt signaling pathway, a critical mediator of cell proliferation, survival, and growth that is often dysregulated in cancer.[3][4][5] A series of this compound analogs, varying in the length of their n-alkyl substituent from 4 to 16 carbons, have been synthesized and evaluated to optimize its therapeutic potential.[1][2]
Data Presentation: Quantitative Comparison of this compound Analogs
The biological activity of this compound and its analogs is intrinsically linked to their alkyl chain length. The following tables summarize the available quantitative data to facilitate a clear comparison of their binding affinities and cytotoxic effects.
Binding Affinity to Akt and PDPK1 PH Domains
The binding affinity of the this compound analogs to the PH domains of Akt and PDPK1 has been determined using surface plasmon resonance (SPR). The dissociation constants (Ki) indicate the concentration of the inhibitor required to occupy 50% of the target protein's binding sites. A lower Ki value signifies a higher binding affinity.
| Compound | Alkyl Chain Length | Ki (µM) for Akt PH Domain | Ki (µM) for PDPK1 PH Domain |
| Analog 1 | C4 | > 50 | > 50 |
| Analog 2 | C6 | 25.4 ± 3.1 | > 50 |
| Analog 3 | C8 | 10.2 ± 1.5 | 15.6 ± 2.2 |
| This compound | C12 | 2.7 ± 0.4 | 5.2 ± 0.4 |
| Analog 4 | C14 | 4.8 ± 0.7 | 8.9 ± 1.3 |
| Analog 5 | C16 | 8.2 ± 1.1 | > 50 |
Data sourced from Meuillet et al. (2010).[1]
The data clearly indicates that the C12 analog (this compound) possesses the highest affinity for both Akt and PDPK1 PH domains.[1]
In Vitro Cytotoxicity (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| BxPC-3 | Pancreatic Cancer | 8.6[2] |
| Panc-1 | Pancreatic Cancer | 65[2] |
| FaDu | Head and Neck Squamous Cell Carcinoma | ~3.9 (equivalent to 1.6 µg/mL)[1] |
Note: The IC50 value for FaDu cells was converted from µg/mL to µM using the molecular weight of this compound (409.6 g/mol ).
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the method used to determine the binding affinities of this compound analogs.
Objective: To measure the dissociation constants (Ki) of this compound analogs for the PH domains of Akt and PDPK1.
Materials:
-
Biacore T200 instrument
-
CM5 sensor chip
-
Recombinant human Akt1, Akt2, and PDPK1 PH domain proteins
-
Phosphatidylinositol-3,4,5-trisphosphate (PIP3) liposomes
-
This compound analogs (C4-C16)
-
HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4)
Procedure:
-
Immobilization of Proteins: The recombinant PH domain proteins are immobilized on the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Ligand Binding: A constant concentration of PIP3 liposomes is injected over the sensor surface until a stable baseline is achieved, indicating saturation of the PH domain binding sites.
-
Competitive Binding: A series of concentrations of the this compound analogs are co-injected with the PIP3 liposomes.
-
Data Analysis: The decrease in the SPR signal, which corresponds to the displacement of PIP3 by the analog, is measured. The Ki values are then calculated by fitting the data to a competitive binding model.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the cytotoxic effect of this compound analogs on cancer cells and calculate their IC50 values.
Materials:
-
Cancer cell lines (e.g., BxPC-3, Panc-1, A549, MCF-7)
-
96-well plates
-
Complete culture medium
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the this compound analogs for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL final concentration) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved by adding the solubilization buffer.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of cell viability against the log of the analog concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
PI3K/Akt/PDPK1 Signaling Pathway
Caption: The PI3K/Akt/PDPK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining the IC50 of this compound analogs using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Validating PHT-427's Dual Inhibition of Akt and PDPK1: A Comparative Guide
This guide provides a comprehensive comparison of PHT-427, a dual inhibitor of Akt and PDPK1, with other inhibitors targeting the PI3K/Akt signaling pathway. Experimental data is presented to validate its dual inhibitory mechanism and antitumor activity, alongside detailed protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals working in oncology and signal transduction.
Executive Summary
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][2] this compound is a novel small molecule inhibitor that uniquely targets the pleckstrin homology (PH) domains of both Akt and 3-phosphoinositide dependent protein kinase-1 (PDPK1), key kinases in this pathway.[1][3] This dual inhibition disrupts the pathway at two crucial points, offering a potentially more effective antitumor strategy. This guide summarizes the performance of this compound in preclinical models and compares it with other Akt and PDPK1 inhibitors.
Data Presentation
Table 1: In Vitro Performance of this compound and Alternative Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | Ki (Akt) | Ki (PDPK1) | IC50 (Cell Line) | Reference |
| This compound | Akt & PDPK1 | PH Domain Inhibitor | 2.7 µM | 5.2 µM | 8.6 µM (BxPC-3), 65 µM (Panc-1) | [2][4] |
| Capivasertib (AZD5363) | Akt1/2/3 | ATP-Competitive | ~10 nM (Akt1) | - | Varies by cell line | [5][6] |
| Ipatasertib (GDC-0068) | Akt1/2/3 | ATP-Competitive | ~5 nM (Akt1) | - | Varies by cell line | [5][7] |
| MK-2206 | Akt1/2/3 | Allosteric Inhibitor | ~8 nM (Akt1) | - | Varies by cell line | [6][8] |
| GSK2334470 | PDPK1 | ATP-Competitive | - | ~10 nM | Varies by cell line | [9] |
| BX-795 | PDPK1, TBK1, IKKε | ATP-Competitive | - | ~6 nM | Varies by cell line | [9] |
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Dosing | Tumor Growth Inhibition | Key Findings | Reference |
| BxPC-3 Pancreatic Cancer Xenograft | 125-250 mg/kg, oral | Up to 80% | Significant tumor growth inhibition. | [4] |
| MCF-7 Breast Cancer Xenograft | Oral administration | Additive effect with paclitaxel | Greater than additive antitumor activity with paclitaxel. | [1][10] |
| NCI-H441 NSCLC Xenograft | Oral administration | Synergistic effect with erlotinib | Increased antitumor activity of erlotinib. | [1][10] |
| Human Breast Cancer Cutaneous Metastases | 50 mg/ml, topical | 89% inhibition | Inhibition of p-AKT and p-PDPK1 in skin and tumor. | [9] |
Experimental Protocols
Western Blotting for Phospho-Akt and Phospho-PDPK1
This protocol is for the detection of phosphorylated Akt (Ser473 and Thr308) and PDPK1 (Ser241) to assess the inhibitory activity of this compound.
1. Sample Preparation:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Determine protein concentration using a BCA assay.
2. Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.[12]
3. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), phospho-PDPK1 (Ser241), total Akt, total PDPK1, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.[13][14]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.[11]
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol determines the binding kinetics and affinity (Ki) of this compound to the PH domains of Akt and PDPK1.
1. Chip Preparation:
-
Immobilize recombinant GST-tagged PH domains of Akt1 and PDPK1 on a CM5 sensor chip via amine coupling.[2][15]
2. Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP).
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.[16][17]
3. Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
The inhibition constant (Ki) can be derived from the KD value.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells to determine cell viability and the cytotoxic effects of this compound.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18]
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control and incubate for 48-72 hours.
3. MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[19]
4. Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Caption: The PI3K/Akt signaling pathway and the dual inhibitory action of this compound.
Caption: Experimental workflow for validating the dual inhibition of Akt and PDPK1 by this compound.
Caption: Logical framework for comparing this compound with alternative Akt/PDPK1 inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKT Inhibitor Shows Signs of Activity in a Trial Matching Drugs to Tumor Gene Mutations - The ASCO Post [ascopost.com]
- 8. Frontiers | AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? [frontiersin.org]
- 9. scbt.com [scbt.com]
- 10. watermark02.silverchair.com [watermark02.silverchair.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bu.edu [bu.edu]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. bioradiations.com [bioradiations.com]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
PHT-427 in K-Ras Mutated Tumors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PHT-427, a dual inhibitor of Akt and 3-phosphoinositide-dependent protein kinase 1 (PDPK1), and its therapeutic potential in tumors harboring K-Ras mutations. While direct inhibitors targeting mutant K-Ras have shown promise, understanding the efficacy of agents targeting downstream signaling pathways, such as this compound, is crucial for developing alternative and combination therapeutic strategies.
Mechanism of Action: this compound
This compound is a small molecule inhibitor that targets the pleckstrin homology (PH) domains of both Akt and PDPK1.[1] This dual inhibition disrupts the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell proliferation and survival that is often aberrantly activated in cancer.[1][2] By binding to the PH domains, this compound prevents the localization of Akt and PDPK1 to the cell membrane, a crucial step for their activation. The inhibition of PDPK1 has been more closely correlated with the antitumor activity of this compound than the inhibition of Akt.[1][2]
K-Ras Signaling and the Rationale for Targeting Downstream Effectors
The K-Ras protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] Oncogenic mutations in the KRAS gene, frequently occurring at codons 12, 13, and 61, lock the protein in a constitutively active state, leading to persistent downstream signaling and uncontrolled cell growth.[3][4] Activated K-Ras stimulates multiple effector pathways, including the RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways.[3]
The PI3K/Akt/mTOR pathway is a key driver of cell survival, proliferation, and metabolism. Given its central role downstream of K-Ras, targeting components of this pathway, such as Akt and PDPK1 with this compound, represents a rational therapeutic strategy for K-Ras mutated cancers.
This compound Efficacy in Tumors with K-Ras Mutations: A Comparative Overview
Experimental evidence suggests that the efficacy of this compound is context-dependent, with tumors harboring PIK3CA mutations showing the highest sensitivity.[1][2] Conversely, tumors with K-Ras mutations have been found to be less sensitive to this compound.[1][2] This reduced sensitivity in K-Ras mutant tumors has also been observed with other inhibitors of the PI3K signaling pathway.[2]
Preclinical Data Summary
The following table summarizes the in vivo antitumor activity of this compound in various human tumor xenograft models, highlighting the differential response based on mutation status.
| Tumor Model | Cancer Type | Key Mutations | This compound Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) | Reference |
| BxPC-3 | Pancreatic | K-Ras (wild-type) | 125-250 | Up to 80% | [2][5] |
| MiaPaCa-2 | Pancreatic | K-Ras (G12C) | 200 | Resistant | [2] |
| A-549 | Lung | K-Ras (G12S) | 125-250 | Moderate | [5] |
| MCF-7 | Breast | PIK3CA (E545K) | 125-250 | High | [5] |
Note: The studies cited did not provide a direct head-to-head comparison of this compound with specific K-Ras inhibitors like sotorasib or adagrasib. The data presented here compares the efficacy of this compound across cell lines with different mutational backgrounds.
Alternative Therapeutic Strategies for K-Ras Mutated Tumors
Given the limited single-agent efficacy of PI3K pathway inhibitors in K-Ras mutated cancers, other therapeutic avenues are being actively pursued.
-
Direct K-Ras Inhibitors: The development of covalent inhibitors specifically targeting the K-Ras G12C mutation, such as sotorasib and adagrasib, has marked a significant breakthrough.[6] These drugs have shown clinical activity, particularly in non-small cell lung cancer (NSCLC).[6]
-
Combination Therapies: To overcome resistance and enhance efficacy, combination strategies are being explored. This includes combining K-Ras inhibitors with inhibitors of upstream regulators (e.g., EGFR, SHP2) or downstream effectors (e.g., MEK).[7] Combination of this compound with paclitaxel in breast cancer and with erlotinib in non-small cell lung cancer has shown greater than additive antitumor activity.[2]
-
Targeting Other Downstream Pathways: Inhibitors of the MAPK pathway, such as MEK inhibitors (e.g., trametinib), are also being investigated in K-Ras mutant tumors, often in combination with other agents.[4]
Experimental Protocols
In Vivo Tumor Xenograft Studies
The following provides a generalized protocol based on the methodologies described in the cited literature for evaluating the in vivo efficacy of this compound.[2][5]
Materials and Methods:
-
Cell Lines: Human cancer cell lines with known K-Ras and PIK3CA mutation status.
-
Animals: Female severe combined immunodeficient (SCID) mice are typically used.
-
Drug Formulation: this compound is dissolved in a suitable vehicle, such as sesame oil, for oral administration.
-
Tumor Measurement: Tumor dimensions are measured with calipers, and volume is calculated using the formula: (length × width²) / 2.
-
Pharmacodynamic Analysis: At the end of the study, tumors are collected and analyzed by Western blotting to assess the inhibition of the PI3K/Akt pathway (e.g., measuring levels of phosphorylated Akt and PDPK1).
Conclusion
This compound, a dual Akt/PDPK1 inhibitor, demonstrates significant antitumor activity in preclinical models, particularly in tumors with PIK3CA mutations. However, its efficacy as a single agent is diminished in tumors harboring K-Ras mutations. This highlights the complex and redundant signaling networks activated by oncogenic K-Ras. While this compound may have a role in combination therapies, the development of direct K-Ras inhibitors and other combination strategies currently represents a more promising approach for the treatment of K-Ras mutated cancers. Further research is warranted to identify patient populations that may benefit from targeting the PI3K/Akt pathway in the context of specific K-Ras mutations and co-occurring genetic alterations.
References
- 1. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Targeting the undruggable oncogenic KRAS: the dawn of hope [insight.jci.org]
- 4. oncotarget.com [oncotarget.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting RAS mutants in malignancies: successes, failures, and reasons for hope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting KRAS mutant cancers: from druggable therapy to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of PHT-427 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the therapeutic window of PHT-427, a dual inhibitor of Akt and 3-phosphoinositide dependent protein kinase 1 (PDPK1), in preclinical models. By objectively comparing its performance with other PI3K/Akt pathway inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers and drug development professionals.
Abstract
This compound is a novel small molecule inhibitor that targets the pleckstrin homology (PH) domain of both Akt and PDPK1, key components of the PI3K signaling pathway frequently dysregulated in cancer.[1][2] Preclinical studies have demonstrated its potential as an anti-cancer agent, exhibiting significant tumor growth inhibition in various xenograft models.[1][2] This guide summarizes the available quantitative data on the efficacy and toxicity of this compound, provides detailed experimental methodologies for key studies, and visually represents its mechanism of action and experimental workflows. While a precise therapeutic index has not been formally established in the reviewed literature, the available data suggests a favorable therapeutic window in preclinical settings.
Mechanism of Action
This compound functions by binding to the PH domains of both Akt and PDPK1, thereby inhibiting their downstream signaling pathways that are crucial for cell proliferation and survival.[1][2] This dual inhibition is a key differentiator from other inhibitors that may target a single node in the pathway.
Figure 1: this compound inhibits the PI3K/Akt signaling pathway.
In Vitro Activity
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and its underlying genetic mutations, with tumors harboring PIK3CA mutations showing increased sensitivity.[1]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BxPC-3 | Pancreatic | 8.6 | [3] |
| Panc-1 | Pancreatic | 65 | [3] |
| PC-3 | Prostate | Not specified | [3] |
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
In Vivo Efficacy and Therapeutic Window
In preclinical xenograft models, orally administered this compound has shown significant dose-dependent tumor growth inhibition.[1][2] Dosing regimens typically range from 125 to 250 mg/kg, resulting in up to 80% tumor growth inhibition in sensitive tumor models.[2]
| Tumor Model | Cancer Type | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| BxPC-3 | Pancreatic | 125-250 | Up to 80 | [2] |
| MCF-7 | Breast | 125-250 | Not specified | [2] |
| A549 | Non-Small Cell Lung | 125-250 | Not specified | [2] |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
A key aspect of the therapeutic window is the toxicity profile. Studies have reported that at effective doses, this compound did not cause significant weight loss or changes in blood chemistry in mice, suggesting a favorable safety profile.[1] However, a formal Maximum Tolerated Dose (MTD) or LD50 has not been explicitly reported in the reviewed literature, which limits a precise quantitative assessment of the therapeutic index.
Comparison with Other PI3K/Akt Pathway Inhibitors
While direct, side-by-side quantitative comparisons in the same preclinical models are limited in the public domain, qualitative comparisons can be drawn. The pattern of tumor inhibition by this compound, particularly the sensitivity of PIK3CA-mutated tumors, is similar to that observed with the pan-PI3K inhibitor PX-866.[1]
| Inhibitor | Target(s) | Key Preclinical Findings |
| This compound | Akt (PH domain), PDPK1 (PH domain) | Up to 80% tumor growth inhibition in xenografts; favorable toxicity profile. [1][2] |
| PX-866 | Pan-PI3K | Antitumor activity in xenograft models, with sensitivity linked to PIK3CA mutations.[4] |
| BEZ235 | Dual PI3K/mTOR | Potent inhibition of cell proliferation and induction of apoptosis in various cancer models.[3][5] |
| BKM120 | Pan-PI3K | Preferential inhibition of tumor cells with PIK3CA mutations; synergistic effects with other agents.[6][7] |
Table 3: Qualitative Comparison of this compound with Other PI3K/Akt Pathway Inhibitors
Combination Therapies
The therapeutic window of this compound can be potentially enhanced through combination with other anti-cancer agents. Preclinical studies have shown that this compound has a greater than additive antitumor activity when combined with paclitaxel in breast cancer models and with erlotinib in non-small cell lung cancer models.[1]
Figure 2: Synergistic effects of this compound in combination therapies.
Experimental Protocols
In Vivo Xenograft Studies
-
Animal Model: Immunodeficient mice (e.g., nude or SCID) are typically used.
-
Cell Implantation: Human cancer cells (e.g., BxPC-3, MCF-7, A549) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: this compound is administered orally, typically twice daily, at doses ranging from 125 to 250 mg/kg. A vehicle control group is included.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or show signs of necrosis. Tumors are then excised for further analysis.
Western Blot Analysis
-
Protein Extraction: Tumor tissues or cultured cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-PDPK1) followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged.
Figure 3: General experimental workflow for preclinical assessment.
Conclusion
The available preclinical data indicate that this compound has a promising therapeutic window for the treatment of cancers with a dysregulated PI3K/Akt pathway. Its dual inhibitory mechanism, significant in vivo efficacy, and favorable toxicity profile make it a compelling candidate for further development. The potential for synergistic effects in combination with other established anti-cancer agents further enhances its therapeutic potential. However, to more definitively establish its therapeutic index, further studies to determine the maximum tolerated dose are warranted. Direct, quantitative comparative studies with other PI3K/Akt inhibitors in standardized preclinical models would also provide a more nuanced understanding of its relative advantages.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Anti-tumor efficacy of BEZ235 is complemented by its anti-angiogenic effects via downregulation of PI3K-mTOR-HIF1alpha signaling in HER2-defined breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
PHT-427: Comprehensive Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, logistical, and operational information for the proper handling and disposal of PHT-427, a dual inhibitor of Akt and phosphoinositide-dependent protein kinase-1 (PDPK1). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Chemical and Safety Data
This compound is a potent research chemical used in studies of the PI3K/Akt signaling pathway.[1][2][3] Below is a summary of its key chemical and safety properties.
| Property | Value | Reference |
| Chemical Name | 4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide | [1][3] |
| Synonyms | Akt Inhibitor XIV | [1] |
| CAS Number | 1191951-57-1 | [1] |
| Molecular Formula | C₂₀H₃₁N₃O₂S₂ | |
| Molecular Weight | 409.61 g/mol | [2] |
| Solubility | DMSO: 82 mg/mL (200.19 mM), Water: Insoluble | |
| Hazard Classifications | GHS Classification (DC Chemicals): Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410. GHS Classification (Cayman Chemical): The substance is not classified, according to the Globally Harmonized System (GHS). | [1][4] |
Note on Conflicting Hazard Information: Safety Data Sheets (SDS) from different suppliers provide conflicting classifications. While one source indicates no significant hazard, another classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][4] It is imperative to handle and dispose of this compound with caution, adhering to the more stringent guidelines to ensure safety.
Proper Disposal Procedures
Due to the classification of this compound as very toxic to aquatic life by at least one supplier, it is crucial to avoid environmental release.[4] Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.
-
Containerization:
-
Collect solid this compound waste in a clearly labeled, sealed container.
-
For solutions of this compound, use a dedicated, leak-proof container. If the solvent is hazardous (e.g., DMSO), the container must be appropriate for that solvent.
-
The first rinse of any glassware that has contained this compound must be collected as hazardous waste.[5]
-
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic," "Aquatic Hazard").
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[6]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Dispose of the contents and container at an approved waste disposal plant.[4]
Signaling Pathway and Mechanism of Action
This compound is a dual inhibitor that binds to the pleckstrin homology (PH) domain of both Akt and PDPK1.[2][3] This binding action prevents their translocation to the plasma membrane, thereby inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[2][7]
Caption: this compound inhibits the PI3K/Akt pathway by targeting the PH domains of Akt and PDPK1.
Experimental Protocols Overview
This compound has been utilized in various experimental settings to investigate its antitumor properties. While specific, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed in published research are summarized below.
In Vitro Experiments
-
Kinase Inhibition Assays: The inhibitory activity of this compound on Akt and PDPK1 is quantified using kinase assays. The half-maximal inhibitory concentration (IC50) has been determined in various cancer cell lines, such as an IC50 of 8.6 μM in BxPC-3 cells.[2]
-
Cell Proliferation Assays: The effect of this compound on cancer cell growth is measured using assays like the MTT or SRB assay. For instance, it has shown antiproliferative effects in Panc-1 cells with an IC50 of 65 μM.[2]
-
Apoptosis Assays: this compound's ability to induce programmed cell death is assessed through methods such as Annexin V staining or TUNEL assays.[2]
-
Western Blotting: This technique is used to measure the phosphorylation status of Akt, PDPK1, and their downstream targets to confirm the mechanism of action of this compound within the cell.[7]
In Vivo Experiments
-
Xenograft Models: this compound has demonstrated significant antitumor activity in various mouse xenograft models.[2] In these studies, human cancer cells (e.g., BxPC-3 pancreatic, MCF-7 breast, A-549 lung) are implanted in immunocompromised mice.[2] The mice are then treated with this compound (e.g., at doses of 125 to 250 mg/kg), and tumor growth is monitored over time.[2]
-
Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion, this compound is administered to animals, and its concentration in plasma is measured over time using techniques like HPLC-MS.
This guide is intended to provide a foundation for the safe and effective use of this compound in a research setting. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet from your supplier before handling any chemical.
References
- 1. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
